N3-Gly-Gly-Gly-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-[[2-[(2-azidoacetyl)amino]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O4/c7-11-10-2-5(13)8-1-4(12)9-3-6(14)15/h1-3H2,(H,8,13)(H,9,12)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMMEZNHAILDJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)O)NC(=O)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N3-Gly-Gly-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-Gly-Gly-Gly-OH, or azido-triglycine, is a functionalized short-chain peptide derivative of significant interest in the fields of bioconjugation, drug delivery, and materials science. Its structure incorporates a triglycine peptide backbone, which can enhance solubility and biocompatibility, and a terminal azide group. This azide moiety serves as a versatile chemical handle for "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are known for their high efficiency, specificity, and mild reaction conditions, making this compound a valuable tool for covalently linking molecules in complex biological environments.
This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, stability, and general protocols for its synthesis, purification, and involvement in bioconjugation workflows.
Physicochemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C6H9N5O4 | [1] |
| Molecular Weight | 215.17 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 150 - 154 °C | [1] |
| pKa (acidic) | ~3.23 (estimated) | [3] |
| pKa (basic) | ~7.94 (estimated) | |
| Solubility | Soluble in DMSO and water. Enhanced solubility can be achieved by modification to a Gly-Gly-Gly-Ser sequence. | |
| Purity | ≥ 99% (HPLC) |
Note on pKa values: The provided pKa values are for the parent compound, triglycine (Gly-Gly-Gly-OH). The presence of the N-terminal azide group is expected to have a minor effect on these values, but they serve as a reliable estimate.
Stability and Storage
Proper handling and storage are critical to maintain the integrity of this compound.
-
Solid State: As a solid, the compound is stable and should be stored at 2-8 °C.
-
In Solution: Stock solutions should be stored at -20°C or -80°C for long-term stability.
-
Stability of the Azide Group: The azide functional group is generally stable under standard peptide synthesis conditions, including Fmoc deprotection with piperidine and cleavage from the resin with trifluoroacetic acid (TFA). However, the azide group is susceptible to reduction to a primary amine, particularly in the presence of thiol-based scavengers such as 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) during TFA cleavage. Therefore, the use of thiol-free cleavage cocktails is recommended to preserve the azide functionality.
Experimental Protocols
The following sections outline general methodologies for the synthesis, purification, and characterization of this compound and its use in click chemistry.
Synthesis of this compound
The synthesis of this compound can be achieved through standard solid-phase peptide synthesis (SPPS) protocols. A common approach involves the use of Fmoc-protected amino acids on a solid support resin.
General Protocol for Solid-Phase Synthesis:
-
Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Attach the first Fmoc-protected glycine (Fmoc-Gly-OH) to the resin in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.
-
Peptide Chain Elongation: Sequentially couple the subsequent Fmoc-Gly-OH residues using a coupling agent such as HBTU/HOBt or HATU/HOAt and a base like DIPEA.
-
Azido Group Introduction: After the assembly of the triglycine backbone and removal of the final Fmoc group, the N-terminal amine is reacted with an azido-transfer reagent (e.g., azidoacetic acid NHS ester) to introduce the azide functionality.
-
Cleavage from Resin: Cleave the this compound from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). As noted in the stability section, avoid thiol-based scavengers. A common cleavage cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).
-
Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the solid, and dry under vacuum.
Purification by High-Performance Liquid Chromatography (HPLC)
Purification of the crude this compound is typically performed by reversed-phase high-performance liquid chromatography (RP-HPLC).
General HPLC Purification Protocol:
-
Column: A C18 stationary phase column is commonly used for peptide purification.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptide. A typical gradient might be 5-95% B over 30 minutes. The optimal gradient should be determined empirically.
-
Detection: The peptide is monitored by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection and Lyophilization: Fractions containing the pure product are collected, pooled, and lyophilized to obtain the final purified this compound as a white powder.
Characterization by NMR Spectroscopy
The structure and purity of this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.
Expected NMR Signals:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the glycine methylene protons (α-CH2) and the methylene protons adjacent to the azide group. The chemical shifts of the α-protons in the glycine residues are typically observed between 3.5 and 4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the peptide bonds and the terminal carboxyl group, as well as the α-carbons of the glycine residues. For glycine, the α-carbon typically resonates around 43 ppm and the carbonyl carbon around 176 ppm.
Applications in Bioconjugation: Click Chemistry
This compound is primarily utilized as a linker in bioconjugation reactions via click chemistry. The terminal azide group reacts specifically with an alkyne-functionalized molecule to form a stable triazole linkage.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a highly efficient and widely used click reaction.
General CuAAC Protocol:
-
Reactant Preparation: Dissolve the this compound-containing molecule and the alkyne-containing molecule in a suitable solvent, often a mixture of water and a miscible organic solvent like DMSO or t-butanol.
-
Catalyst Preparation: Prepare a fresh solution of a copper(II) sulfate (CuSO4) and a reducing agent, such as sodium ascorbate, to generate the active copper(I) catalyst in situ.
-
Reaction: Add the catalyst solution to the mixture of the azide and alkyne reactants. The reaction is typically carried out at room temperature and is often complete within a few hours.
-
Purification: The resulting triazole-linked conjugate can be purified using standard techniques such as HPLC or size-exclusion chromatography.
Visualizations
Experimental Workflow: Solid-Phase Peptide Synthesis of this compound
Caption: Workflow for the solid-phase synthesis of this compound.
Logical Relationship: Click Chemistry Conjugation
Caption: Conceptual diagram of a CuAAC click chemistry reaction.
References
In-Depth Technical Guide: N3-Gly-Gly-OH as a Core Reagent in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of N3-Gly-Gly-OH, a bifunctional linker widely utilized in click chemistry applications. While the nomenclature can vary, this document focuses on the prevalent chemical entity available under this name, 2-[(2-azidoacetyl)amino]acetic acid (azidoacetyl-glycine). This reagent is instrumental in the fields of bioconjugation, drug delivery, and proteomics, serving as a bridge to covalently link molecules of interest.
Physicochemical Properties
The quantitative data for N3-Gly-Gly-OH (azidoacetyl-glycine) are summarized below. This information is critical for experimental design, including reaction stoichiometry and analytical characterization.
| Property | Value | References |
| Chemical Name | 2-[(2-azidoacetyl)amino]acetic acid | [1] |
| Synonyms | N3-Gly-Gly-OH, Azidoacetyl-glycine | |
| Molecular Formula | C4H6N4O3 | [2] |
| Molecular Weight | 158.12 g/mol | [1] |
| Exact Mass | 158.044 g/mol | [1] |
| CAS Number | 855750-87-7 | [1] |
| Appearance | Colorless to light yellow liquid or white powder | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 | |
| Storage Conditions | Powder: -20°C (3 years); In Solvent: -80°C (6 months) |
Note: The user-specified topic "N3-Gly-Gly-Gly-OH" may refer to azidoacetyl-glycyl-glycyl-glycine. However, the vast majority of commercially available reagents and literature data under this or similar nomenclature correspond to azidoacetyl-glycine (N3-Gly-Gly-OH), which is the focus of this guide.
Experimental Protocols
Detailed methodologies for the synthesis of N3-Gly-Gly-OH and its subsequent use in a typical bioconjugation reaction are provided below.
Protocol 1: Synthesis via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the synthesis of N3-Gly-Gly-OH on a solid support, which allows for straightforward purification.
Materials:
-
Wang resin (or other resin suitable for C-terminal acid cleavage)
-
Fmoc-Gly-OH
-
2-Azidoacetic acid
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection Solution: 20% Piperidine in DMF
-
Washing Solvents: DCM (Dichloromethane), Methanol
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% Water, 2.5% TIS (Triisopropylsilane)
-
Ice-cold diethyl ether
Methodology:
-
Resin Swelling: Swell the Wang resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Gly-OH (4 eq.), HBTU (3.8 eq.), and DIPEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the drained resin and agitate for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for an additional 10 minutes.
-
Wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine.
-
-
Azidoacetic Acid Coupling:
-
In a separate vial, activate 2-Azidoacetic acid (4 eq.) with HBTU (3.8 eq.) and DIPEA (8 eq.) in DMF.
-
Add the activated solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail (95% TFA / 2.5% Water / 2.5% TIS) to the dry resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Product Precipitation and Purification:
-
Precipitate the crude product by adding the filtrate to a large volume of ice-cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.
-
Dry the final product under vacuum. The product can be further purified using reverse-phase HPLC.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the use of N3-Gly-Gly-OH to conjugate with an alkyne-containing biomolecule (e.g., a protein).
Materials:
-
N3-Gly-Gly-OH
-
Alkyne-modified biomolecule (e.g., Protein-Alkyne)
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Ligand (e.g., TBTA - Tris(benzyltriazolylmethyl)amine)
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of N3-Gly-Gly-OH in DMSO or water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified biomolecule to a final concentration of 10-100 µM in PBS.
-
Add N3-Gly-Gly-OH to a final concentration of 10-20 equivalents relative to the biomolecule.
-
Prepare a premix of the catalyst: Add CuSO4 (final concentration 1 mM) and TBTA (final concentration 1 mM). Vortex briefly.
-
-
Initiation of Reaction:
-
Add the CuSO4/TBTA premix to the biomolecule/azide solution.
-
Initiate the reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. Gentle agitation can improve efficiency.
-
-
Purification:
-
Remove excess reagents and byproducts using a suitable method for the biomolecule, such as dialysis, size-exclusion chromatography, or spin filtration.
-
Analyze the final conjugate using techniques like SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation.
-
Mandatory Visualizations
The following diagrams illustrate the key processes described in this guide, adhering to the specified formatting requirements.
References
An In-depth Technical Guide to N3-Gly-Gly-Gly-OH: Structure, Synthesis, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-Gly-Gly-Gly-OH, or azido-triglycine, is a functionalized short peptide that serves as a valuable building block in the fields of bioconjugation and drug development. Its structure incorporates a terminal azide group, a bioorthogonal handle that enables its specific ligation to alkyne-containing molecules via "click chemistry." This technical guide provides a comprehensive overview of the structure, physicochemical properties, a plausible synthesis route, and experimental protocols for the application of this compound in bioconjugation.
Core Structure and Physicochemical Properties
This compound is a triglycine peptide modified at the N-terminus with an azidoacetyl group. This modification bestows upon the molecule the ability to participate in highly efficient and specific cycloaddition reactions.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | N3-Gly-Gly-OH | This compound (Estimated) | N3-Gly-Gly-Gly-Gly-Gly-OH |
| CAS Number | 855750-87-7 | 1993176-75-2 | 2250433-77-1 |
| Molecular Formula | C4H6N4O3 | C6H9N5O4 | C10H15N7O6 |
| Molecular Weight | 158.12 g/mol | 215.18 g/mol | 329.27 g/mol |
| SMILES | [N-]=[N+]=NCC(=O)NCC(=O)O | [N-]=[N+]=NCC(=O)NCC(=O)NCC(=O)O | [N-]=[N+]=NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O |
| Appearance | Colorless to light yellow liquid | White to off-white solid | Not specified |
| Solubility | Soluble in DMSO | Expected to be soluble in DMSO and aqueous buffers | Not specified |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | Recommended: -20°C | Recommended: -20°C |
Note: Data for N3-Gly-Gly-OH and N3-Gly-Gly-Gly-Gly-Gly-OH are sourced from publicly available chemical supplier databases. Properties for this compound are estimated based on the properties of the shorter and longer analogues.
Synthesis of this compound
Proposed Experimental Protocol: Synthesis of this compound
Materials:
-
Gly-Gly-Gly-OH (Triglycine)
-
Azidoacetic acid N-hydroxysuccinimide (NHS) ester
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO3) solution (5% w/v)
-
Hydrochloric acid (HCl) (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Dissolution: Dissolve Gly-Gly-Gly-OH (1 equivalent) in a 5% aqueous solution of NaHCO3.
-
Coupling Reaction: In a separate flask, dissolve azidoacetic acid NHS ester (1.1 equivalents) in DMF. Add this solution dropwise to the triglycine solution while stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material (triglycine) is consumed.
-
Work-up:
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Applications in Bioconjugation via Click Chemistry
The primary application of this compound is as a linker or building block in bioconjugation, facilitated by its terminal azide group. This group can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a molecule containing a corresponding alkyne or strained alkyne functionality.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound.
Experimental Protocol: General CuAAC Bioconjugation
This protocol provides a general workflow for the conjugation of this compound to an alkyne-functionalized biomolecule.
Materials:
-
This compound
-
Alkyne-functionalized biomolecule (e.g., protein, peptide, or small molecule)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 100 mM in water/DMSO)
-
Phosphate-buffered saline (PBS) or other suitable reaction buffer
-
Purification system (e.g., size-exclusion chromatography, dialysis, or RP-HPLC)
Procedure:
-
Reactant Preparation: Dissolve the alkyne-functionalized biomolecule and this compound (typically in a slight molar excess) in the reaction buffer.
-
Catalyst Premix: In a separate tube, mix the CuSO4 and THPTA ligand solutions.
-
Reaction Initiation: Add the CuSO4/ligand premix to the solution of reactants. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE for proteins, LC-MS for smaller molecules).
-
Purification: Once the reaction is complete, purify the resulting bioconjugate from excess reagents and catalyst using a suitable method based on the properties of the product (e.g., dialysis or size-exclusion chromatography for proteins).
-
Characterization: Confirm the successful conjugation and purity of the final product using techniques such as mass spectrometry and chromatography.
Caption: General experimental workflow for CuAAC bioconjugation.
Conclusion
This compound is a versatile and valuable reagent for researchers in drug development and chemical biology. Its simple, well-defined structure, coupled with the bioorthogonal reactivity of the azide group, allows for the straightforward and specific conjugation of various molecules. The protocols and data presented in this guide, while based on the best available information and chemical principles, should serve as a starting point for the development of specific applications. Optimization of reaction conditions will likely be necessary for each unique bioconjugation system.
The Azide Group in Peptides: A Technical Guide to Bioorthogonal Chemistry, Ligation, and Structural Probing
For Researchers, Scientists, and Drug Development Professionals
The introduction of the azide functional group into peptides has revolutionized the field of chemical biology and drug development. This small, abiotic moiety serves as a versatile chemical handle, enabling a wide array of selective modifications that are biocompatible, a concept known as bioorthogonal chemistry. This technical guide provides an in-depth exploration of the core functions of the azide group in peptides, complete with experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.
Core Functions of the Azide Group in Peptides
The utility of the azide group in peptide science is primarily centered around three key applications: bioorthogonal reactions for labeling and conjugation, peptide ligation for the synthesis of large proteins, and as a spectroscopic probe to investigate protein structure and dynamics.
Bioorthogonal Chemistry: A Gateway to Peptide Modification
The azide group is a cornerstone of bioorthogonal chemistry due to its inertness in biological systems and its specific reactivity with a limited number of functional groups.[1] This allows for the precise chemical modification of azide-containing peptides in complex biological environments without interfering with native biochemical processes.[1] The two most prominent bioorthogonal reactions involving azides are "Click Chemistry" and the Staudinger Ligation.
"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[2][3] In peptide chemistry, the most utilized click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable triazole ring.[3]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, independently developed by Sharpless and Meldal, utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide, resulting in the exclusive formation of a 1,4-disubstituted triazole. The CuAAC reaction is highly efficient and can be performed in aqueous solutions over a broad pH range (4-11), making it exceptionally suitable for bioconjugation. However, the potential cytotoxicity of copper has led to the development of copper-free alternatives for in vivo applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Developed by Bertozzi, SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne to react with an azide. The release of ring strain drives the reaction forward, eliminating the need for a cytotoxic catalyst and making it ideal for live-cell imaging and in vivo studies.
The resulting 1,2,3-triazole ring is not merely a linker; it can act as a bioisostere of the amide bond, mimicking its planarity and dipole moment. This feature allows for the creation of peptidomimetics with enhanced stability against proteolytic degradation.
The Staudinger ligation is a bioorthogonal reaction that forms an amide bond from the reaction of an azide with a specifically engineered phosphine. A key advantage of the "traceless" Staudinger ligation is that it covalently links two molecules without leaving any residual atoms from the phosphine reagent at the ligation site. This reaction is highly chemoselective and proceeds under mild, aqueous conditions, making it a powerful tool for peptide and protein synthesis. Unlike native chemical ligation, the Staudinger ligation does not require a cysteine residue at the ligation site, offering greater flexibility in the design and synthesis of proteins.
Peptide Segment Ligation
Beyond bioorthogonal modifications, the azide functionality has a historical role in the chemical synthesis of large peptides and proteins through segment ligation. The acyl azide method is a classical technique for forming peptide bonds between large peptide fragments with a low risk of racemization. This method involves the conversion of a peptide hydrazide to a reactive acyl azide, which then reacts with the N-terminal amine of another peptide to form a new peptide bond.
Azide as an Infrared (IR) Probe
The azide group possesses a unique vibrational signature that can be used as a sensitive infrared (IR) probe to study protein structure, folding, and local electrostatic environments. The asymmetric stretching vibration of the azide group (R-N₃) absorbs in a region of the IR spectrum (around 2100 cm⁻¹) that is largely transparent for proteins, minimizing interference from other vibrational modes. The frequency of this vibration is highly sensitive to the polarity and hydrogen-bonding capacity of its immediate surroundings. For instance, the azide stretching frequency will be different when the group is exposed to an aqueous solvent compared to when it is buried within the hydrophobic core of a protein. This sensitivity allows researchers to monitor conformational changes and protein folding in real-time.
Data Presentation: Quantitative Analysis of Azide-Based Reactions
The efficiency of azide-based reactions is a critical factor for their successful application. The following tables summarize quantitative data on the yields of CuAAC and Staudinger ligation reactions, as well as the vibrational frequencies of the azide probe in different environments.
| Peptide/Substrate | Reaction Type | Copper Source | Ligand/Additive | Solvent | Time (h) | Yield (%) | Reference |
| Resin-bound heptapeptide | Intramolecular (Cyclization) | CuI (1.5 equiv) | Piperidine | DMF | 24 | ~89 | |
| Azide- and alkyne-modified peptides | Intermolecular | Copper wire | None | DMF | 5 | 100 | |
| Azide- and alkyne-modified peptides | Intermolecular | CuSO₄ | Sodium Ascorbate | Water | - | >95 | |
| Propargylated peptide + Azide-molecule | Intermolecular | CuSO₄ | THPTA | PBS | 1 | High | |
| Aβ peptide aggregation study | Microwave-assisted CuAAC | CuSO₄ | Sodium Ascorbate | DMF | 0.25 | 43 |
Table 1: Summary of Reported Yields for CuAAC Reactions with Peptides.
| Reactant 1 (Phosphinothioester) | Reactant 2 (Azido-peptide) | Solvent | Time (h) | Yield (%) | Reference |
| AcGlySCH₂P(p-MeOPh)₂ | N₃-Ala-NHBn | Toluene | 12-24 | >80 | |
| AcAlaSCH₂P(p-MeOPh)₂ | N₃-Ala-NHBn | Toluene | 12-24 | >80 | |
| AcGlySCH₂PPh₂ | N₃-Gly-NHBn | THF/H₂O (3:1) | 12 | 95 | |
| Peptide-phosphinothioester | Azido-peptide | THF/H₂O (3:1) | 12-24 | High | |
| AcPhe-thioester | Gly-azide | DMF | - | 35 |
Table 2: Summary of Reported Yields for Traceless Staudinger Ligation of Peptides.
| Azido-Amino Acid | Environment | Vibrational Frequency (cm⁻¹) | Reference |
| Azidohomoalanine (Aha) | Folded NTL9 protein (hydrophobic core) | 2094 | |
| Azidohomoalanine (Aha) | Unfolded NTL9 protein (water exposed) | 2113 | |
| β-azidoalanine | H₂O | ~2128 | |
| β-azidoalanine | DMSO | ~2114 | |
| p-Azido-phenylalanine | Aqueous buffer | ~2100-2120 |
Table 3: Vibrational Frequencies of Azide Probes in Different Environments.
Experimental Protocols
This section provides detailed methodologies for the synthesis of azido-amino acids and their use in key bioorthogonal reactions.
Synthesis of Fmoc-Protected Azido-Amino Acids
The incorporation of azido-amino acids into peptides via Solid-Phase Peptide Synthesis (SPPS) requires the corresponding Fmoc-protected building blocks. A common and efficient method involves a two-step synthesis from readily available Fmoc-protected asparagine or glutamine.
Experimental Protocol 1: Synthesis of Fmoc-L-azidoalanine [Fmoc-Ala(N₃)-OH] from Fmoc-Asn-OH
-
Hofmann Rearrangement:
-
Dissolve Fmoc-Asn-OH in a 1:1 mixture of acetonitrile and water.
-
Add Pyridinium-iodine(I,III) reagent (PIFA) to the solution and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the mixture with HCl to a pH of ~2-3. The product, Fmoc-L-α,β-diaminopropionic acid (Fmoc-Dap-OH), will precipitate.
-
Collect the precipitate by filtration and wash with cold water.
-
-
Diazo Transfer:
-
Dissolve the obtained Fmoc-Dap-OH in a biphasic mixture of H₂O, MeOH, and CH₂Cl₂ (e.g., 1:2:1.6 ratio).
-
Add a catalytic amount of copper(II) sulfate pentahydrate (CuSO₄·5H₂O).
-
Add imidazole-1-sulfonyl azide hydrochloride, a stable and safe diazo transfer reagent.
-
Adjust the pH of the mixture to 9 with an aqueous K₂CO₃ solution.
-
Stir the reaction vigorously for 18 hours at room temperature.
-
After the reaction is complete, dilute with CH₂Cl₂ and separate the aqueous phase.
-
Wash the organic phase with saturated NaHCO₃.
-
Combine the aqueous extracts, wash with Et₂O, and then acidify to pH 2 with concentrated HCl.
-
Extract the product into Et₂O.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-L-azidoalanine.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Peptide
This protocol provides a general procedure for the CuAAC reaction between an alkyne-modified peptide and an azide-containing molecule.
Experimental Protocol 2: General CuAAC Protocol for Peptides
-
Materials:
-
Alkyne-modified peptide
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) or a mixture of water and a co-solvent like DMSO or t-BuOH.
-
-
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-modified peptide and the azide-containing molecule (typically in a 1:1.2 to 1:2 molar ratio) in the chosen reaction buffer. The final concentration of the peptide is typically in the micromolar to low millimolar range.
-
Add the THPTA ligand to the reaction mixture from the stock solution. The final concentration of the ligand is typically 5 times that of the copper sulfate.
-
Add the CuSO₄ solution to the mixture. The final concentration of CuSO₄ is typically between 50 and 250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For more challenging reactions, the time can be extended or the temperature slightly increased.
-
Monitor the reaction progress by analytical HPLC or LC-MS.
-
Once the reaction is complete, the product can be purified by reverse-phase HPLC.
-
Traceless Staudinger Ligation of Peptides
This protocol outlines the coupling of a peptide with a C-terminal phosphinothioester to a peptide with an N-terminal α-azido acid.
Experimental Protocol 3: Traceless Staudinger Ligation
-
Materials:
-
Purified peptide with a C-terminal phosphinothioester (e.g., derived from (diphenylphosphino)methanethiol).
-
Purified peptide with an N-terminal α-azido acid.
-
Anhydrous solvent system (e.g., THF/H₂O 3:1, Dioxane, or Toluene).
-
-
Procedure:
-
Dissolve equimolar amounts of the peptide-phosphinothioester and the azido-peptide in the chosen anhydrous solvent. Typical concentrations are in the range of 10-50 mM.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by analytical HPLC and mass spectrometry.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude ligated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water and acetonitrile containing 0.1% TFA.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and relationships described in this guide.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of an azide-containing peptide.
Caption: Experimental workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for the traceless Staudinger ligation of two peptide fragments.
Caption: Core functions and applications of the azide group in peptide chemistry.
References
N3-Gly-Gly-Gly-OH for Protein Ligation: A Technical Guide
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It details the application of N3-Gly-Gly-Gly-OH as a versatile linker for protein modification and ligation, with a focus on its role in bioconjugation through click chemistry.
Introduction to this compound in Protein Ligation
This compound is a chemical reagent featuring a terminal azide (N3) group, a tri-glycine (Gly-Gly-Gly) linker, and a carboxylic acid (-OH) handle. This structure makes it a valuable tool for covalently attaching molecules to proteins, a process broadly referred to as bioconjugation or ligation. The azide group serves as a bioorthogonal handle for highly specific and efficient "click chemistry" reactions, while the tri-glycine linker provides a flexible and hydrophilic spacer. The carboxylic acid allows for initial conjugation to amine groups on a protein.
The primary application of this compound in the context of protein ligation is not for the direct condensation of two large protein fragments in a manner akin to Native Chemical Ligation (NCL). Instead, it is predominantly used as a linker to conjugate proteins with other molecules of interest, such as small molecule drugs, fluorophores, or polyethylene glycol (PEG) chains. This is a critical technology in the development of antibody-drug conjugates (ADCs), diagnostic reagents, and other functionalized protein therapeutics.[1][2]
Key Features of this compound:
-
Azide Group: Enables highly selective and high-yield ligation to alkyne-containing molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3]
-
Tri-Glycine Linker: A flexible, hydrophilic spacer that can improve the solubility and accessibility of the conjugated molecule. Glycine-rich linkers are known to be stable against proteolytic enzymes.[4]
-
Carboxylic Acid: Allows for standard amide bond formation with primary amines (e.g., lysine residues or the N-terminus) on a protein surface.
Core Applications and Signaling Pathways
The utility of this compound is centered on creating stable and functional protein conjugates. In therapeutic applications, particularly in the field of ADCs, the goal is to deliver a cytotoxic payload to a target cell, often a cancer cell. The this compound linker plays a crucial role in this process.
While this compound itself is not directly involved in signaling pathways, the conjugates it helps create are. For instance, an ADC constructed using this linker would bind to a specific receptor on a cancer cell, be internalized, and then release its payload to induce cell death.
Experimental Protocols and Methodologies
The use of this compound for protein ligation typically involves a two-stage process:
-
Protein Modification: The carboxylic acid of this compound is activated and reacted with amine groups on the protein to form a stable amide bond, resulting in an azide-functionalized protein.
-
Click Chemistry Ligation: The azide-functionalized protein is then reacted with an alkyne-containing molecule of interest (e.g., a drug, dye, or biotin) to form the final conjugate.
Protocol for Azide Functionalization of a Protein
This protocol describes the modification of a protein with this compound to introduce azide handles.
Materials:
-
Protein of interest (e.g., an antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-Hydroxysuccinimide (NHS) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Adjust the concentration of the protein to 1-10 mg/mL in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).[5]
-
Prepare Activated this compound:
-
In a separate microfuge tube, dissolve this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in a minimal amount of anhydrous DMF or DMSO.
-
For example, for a 10-fold molar excess relative to the protein, if you have 10 nmol of protein, use 100 nmol of this compound, 120 nmol of EDC, and 120 nmol of NHS.
-
Incubate the activation mixture at room temperature for 15-30 minutes.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the protein solution. The final concentration of the organic solvent should ideally be below 10% (v/v) to maintain protein stability.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
Characterization: Confirm the incorporation of the azide group using techniques such as mass spectrometry (to observe the mass shift) or by a subsequent click reaction with a fluorescent alkyne probe followed by SDS-PAGE analysis.
Protocol for CuAAC "Click" Ligation
This protocol describes the ligation of an alkyne-containing molecule to the azide-functionalized protein.
Materials:
-
Azide-functionalized protein (from Protocol 3.1)
-
Alkyne-containing molecule of interest (e.g., DBCO-drug, alkyne-fluorophore)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, affinity chromatography)
Procedure:
-
Prepare Reactants:
-
Dissolve the azide-functionalized protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO) to create a concentrated stock solution.
-
-
Prepare Catalyst Premix:
-
In a separate tube, prepare a fresh premix of the catalyst. For a typical reaction, you might use final concentrations of 1 mM CuSO4, 5 mM sodium ascorbate, and 1 mM THPTA.
-
First, mix the CuSO4 and THPTA solutions. Then, add the sodium ascorbate solution. The solution should turn a light yellow/orange color.
-
-
Ligation Reaction:
-
Add the alkyne-containing molecule to the protein solution. A 5- to 20-fold molar excess of the alkyne molecule over the number of incorporated azide groups is common.
-
Add the catalyst premix to the protein-alkyne mixture to initiate the reaction.
-
Incubate at room temperature for 1-4 hours. The reaction progress can be monitored by SDS-PAGE or HPLC.
-
-
Purification: Purify the protein conjugate to remove the catalyst and excess reagents. Size-exclusion chromatography is often effective for this purpose.
-
Characterization: Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight, mass spectrometry to determine the final mass and drug-to-antibody ratio (DAR), and functional assays to ensure the protein's activity is retained.
Quantitative Data Presentation
Since experimental data for this compound in protein ligation is not widely published, the following tables provide representative data based on typical outcomes for similar bioconjugation reactions. These values should be considered illustrative.
Table 1: Representative Efficiency of Azide Functionalization of a Monoclonal Antibody (mAb)
| Molar Excess of Activated Linker | Reaction Time (hours) | Average Azides per mAb |
| 5x | 2 | 2.1 |
| 10x | 2 | 4.3 |
| 20x | 2 | 6.8 |
| 10x | 4 | 5.1 |
Table 2: Comparison of Ligation Efficiency for CuAAC
| Molar Excess of Alkyne Payload | Reaction Time (hours) | Ligation Yield (%) | Final DAR |
| 5x | 1 | >90% | 3.9 |
| 10x | 1 | >95% | 4.1 |
| 5x | 4 | >98% | 4.2 |
| 10x | 4 | >98% | 4.2 |
Assumes an input protein with an average of 4.3 azides per mAb.
Conclusion
This compound serves as a valuable and versatile linker for the modification of proteins. Its tri-glycine spacer offers flexibility and hydrophilicity, while the terminal azide group provides a gateway to robust and highly specific click chemistry ligation. This enables the straightforward and efficient conjugation of a wide range of functional molecules to proteins, which is of particular importance in the development of targeted therapeutics like ADCs, as well as in the creation of advanced diagnostic and research tools. The protocols and data presented here provide a foundational guide for researchers looking to leverage this technology in their work.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 5. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
An In-Depth Technical Guide to the Solubility of N3-Gly-Gly-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of N3-Gly-Gly-Gly-OH (azido-triglycine), a valuable reagent in click chemistry and bioconjugation.[1][2] While extensive quantitative data for this specific molecule is not widely published, this document outlines its expected solubility based on its physicochemical properties and offers detailed protocols for its empirical determination.
Physicochemical Properties and Expected Solubility
This compound is a short peptide comprised of three glycine residues, an N-terminal azide group, and a C-terminal carboxylic acid. Its solubility is governed by the interplay of these components.
-
Hydrophilic Backbone: The triglycine backbone is inherently hydrophilic due to the polar peptide bonds and the terminal carboxyl and amino groups (once the azide is considered). Glycine itself is readily soluble in water.[3] This suggests a good baseline solubility in aqueous solutions.
-
Azide Group (N3): The azide group is a polar functional group that can participate in hydrogen bonding, which generally contributes positively to aqueous solubility.
-
Overall Charge: The overall charge of a peptide is a critical determinant of its solubility, which is typically lowest at its isoelectric point (pI) and increases as the pH moves away from the pI.[4][5] To determine the charge of this compound, one can assign a value of -1 to the C-terminal carboxylic acid and +1 to the N-terminal amino group. The azide group itself is neutral. Therefore, at neutral pH, the peptide is expected to have a net charge of 0 or be slightly acidic due to the pKa of the terminal carboxyl group.
Based on these characteristics, this compound is predicted to be soluble in water and other polar solvents. One supplier reports high solubility in both water and DMSO, requiring sonication for optimal dissolution.
Quantitative Solubility Data
Quantitative solubility data for this compound is limited in publicly available literature. However, one supplier provides the following information, which should be used as a starting point for experimental validation.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water (H₂O) | 125 mg/mL | 790.54 mM | Requires sonication for dissolution. |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL | 1581.08 mM | Requires sonication; hygroscopic nature of DMSO can affect solubility. |
Note: The molecular weight of this compound is approximately 158.12 g/mol . These values are provided by a commercial supplier and should be empirically verified.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound in a laboratory setting.
-
pH: Adjusting the pH of the solution away from the peptide's isoelectric point can increase solubility by imparting a net positive or negative charge. For acidic peptides, dissolving in a basic buffer can be effective, while basic peptides may dissolve better in acidic solutions.
-
Temperature: For many compounds, solubility increases with temperature. Gentle warming can aid in dissolving the peptide, but excessive heat should be avoided to prevent degradation.
-
Co-solvents: The addition of small amounts of organic co-solvents like DMSO, DMF, or ethanol can enhance the solubility of peptides that have hydrophobic character. However, the compatibility of these solvents with downstream applications must be considered.
-
Sonication: The use of an ultrasonic bath can provide the energy needed to break up solid aggregates and promote dissolution, and is recommended for this compound.
The diagram below illustrates the key factors that influence the solubility of a peptide like this compound.
Caption: Factors influencing peptide solubility.
Experimental Protocol for Solubility Determination
The following protocol details a standard "shake-flask" method to empirically determine the solubility of this compound in a chosen solvent.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (lyophilized powder)
-
Solvent of interest (e.g., deionized water, PBS buffer, DMSO)
-
Microcentrifuge tubes or small glass vials
-
Vortex mixer
-
Sonicator bath
-
Thermostatic shaker or incubator
-
Micro-pipettes
-
Analytical balance
-
Centrifuge capable of handling tubes/vials
-
Syringe filters (0.22 µm)
-
Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Addition of Excess Solute: Weigh an excess amount of this compound powder and place it into a pre-weighed vial. The amount should be more than what is expected to dissolve.
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration:
-
Securely cap the vial.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a set period (typically 24-48 hours) to ensure equilibrium is reached. Intermittent sonication can be applied, especially in the initial hours.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least one hour to let undissolved solids settle.
-
Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any remaining solid.
-
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any fine particulates. This step is crucial for accurate quantification.
-
Quantification:
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Measure the concentration of the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the peptide in mg/mL or M.
-
The workflow for this experimental protocol is visualized below.
Caption: Workflow for solubility determination.
Conclusion
This compound is expected to have good solubility in aqueous solutions and polar organic solvents like DMSO, a property attributed to its hydrophilic triglycine backbone and polar terminal groups. For researchers and drug development professionals, it is imperative to empirically verify solubility under specific experimental conditions, as factors like pH, temperature, and buffer composition can have a significant impact. The provided protocol offers a robust framework for obtaining reliable quantitative solubility data, ensuring accuracy and reproducibility in subsequent applications.
References
Methodological & Application
Application Notes and Protocols for N3-Gly-Gly-Gly-OH in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of N3-Gly-Gly-Gly-OH, a versatile tripeptide reagent, in click chemistry reactions. This reagent incorporates a terminal azide group, enabling its conjugation to a wide variety of alkyne-containing molecules through either Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These highly efficient and bioorthogonal reactions are invaluable tools for bioconjugation, drug development, and materials science.
This compound is suitable for two primary types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction utilizes a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage between the azide-modified peptide and a terminal alkyne. It is known for its fast reaction rates and high yields.[1][2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction occurs between the azide and a strained cyclooctyne (e.g., DBCO, BCN).[2] The reaction is driven by the release of ring strain, eliminating the need for a potentially cytotoxic copper catalyst, which makes it ideal for applications in biological systems.[2][3]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates and applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution
This protocol describes the conjugation of this compound to a terminal alkyne-containing molecule in a solution phase.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-stabilizing ligand (e.g., THPTA, TBTA)
-
Suitable solvent (e.g., DMF, DMSO, water, or mixtures)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and the alkyne partner in a suitable solvent.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and a copper ligand (e.g., 100 mM in DMSO/water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water) immediately before use, as it is prone to oxidation.
-
-
Reaction Setup:
-
In a reaction vessel, combine this compound and the alkyne partner. A slight excess (1.2-1.5 equivalents) of one reactant is often used to drive the reaction to completion.
-
-
Catalyst Addition:
-
In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of Cu:Ligand is often recommended.
-
Add the premixed catalyst solution to the main reaction tube.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Seal the reaction vessel to minimize oxygen exposure and mix gently (e.g., on a rotator) at room temperature.
-
Allow the reaction to proceed for 1-12 hours. Monitor the reaction progress using an appropriate analytical method such as LC-MS or RP-HPLC.
-
-
Purification:
-
Once the reaction is complete, the product can be purified using standard techniques such as reverse-phase HPLC to remove the catalyst and unreacted starting materials.
-
Quantitative Data for CuAAC:
The following table summarizes typical reaction conditions for CuAAC with azide-containing peptides. These values can be used as a starting point for optimizing the reaction with this compound.
| Parameter | Recommended Range | Notes |
| Limiting Reactant Concentration | 50 µM - 1 mM | Higher concentrations generally lead to faster reactions. |
| Excess Reactant | 1.2 - 5 equivalents | Using an excess of the less valuable reactant can drive the reaction to completion. |
| Copper(II) Sulfate | 0.1 - 1 equivalents | Relative to the limiting reactant. |
| Copper Ligand | 0.5 - 5 equivalents | A 1:5 to 1:10 ratio of Copper:Ligand is common to stabilize the Cu(I) ion. |
| Sodium Ascorbate | 2 - 10 equivalents | A significant excess is used to maintain a reducing environment. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. |
| Reaction Time | 1 - 12 hours | Dependent on reactant concentrations and the specific substrates. |
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Solution
This protocol details the copper-free conjugation of this compound to a strained alkyne-containing molecule (e.g., DBCO or BCN).
Materials:
-
This compound
-
Strained alkyne-functionalized molecule (e.g., DBCO- or BCN-containing)
-
Biocompatible buffer (e.g., PBS, HEPES) or a suitable organic solvent (e.g., DMSO, acetonitrile)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Dissolve Reactants:
-
Dissolve the this compound and a slight excess (1.2-1.5 equivalents) of the strained alkyne-functionalized molecule in the chosen buffer or solvent.
-
-
Reaction:
-
Mix the solution and allow the reaction to proceed at room temperature.
-
Reaction times can vary from 1 to 24 hours depending on the concentration of reactants and the specific strained alkyne used. The reaction progress can be monitored by RP-HPLC.
-
-
Purification:
-
Once the reaction is complete, purify the resulting triazole product using RP-HPLC.
-
Quantitative Data for SPAAC:
The following table summarizes the second-order rate constants for the SPAAC reaction between an azide-modified peptide and common strained alkynes. The reactivity of the azide in this compound is expected to be comparable.
| Strained Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Solvent | Reference |
| DBCO | 0.34 | HBS buffer (pH 7.4) | |
| BCN | 0.28 | MeOD |
Signaling Pathways and Logical Relationships
Click chemistry reactions are not directly involved in biological signaling pathways but are chemical ligation tools used to create molecules that can probe or modulate these pathways. The logical relationship in a click chemistry reaction is the formation of a stable triazole linkage between an azide and an alkyne.
References
Application Notes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using N3-Gly-Gly-Gly-OH
Introduction
The Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier "click chemistry" reaction, a class of reactions known for being rapid, efficient, and highly specific.[1][2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[3][] The N3-Gly-Gly-Gly-OH reagent is a low-molecular-weight oligo-glycine linker featuring a terminal azide group.[5] Its peptide nature and azide functionality make it an ideal building block for bioconjugation, enabling the linkage of various molecules to peptides, proteins, and other systems for applications in drug discovery, diagnostics, and materials science.
The triazole ring formed via CuAAC is exceptionally stable to hydrolysis, oxidation, and enzymatic degradation and serves as an excellent bioisostere for the native amide bond, often preserving or enhancing the biological activity of modified peptides.
Key Advantages of CuAAC with this compound:
-
High Specificity and Yield: The reaction is highly selective for terminal azides and alkynes, proceeding with near-quantitative yields and minimal byproducts.
-
Biocompatibility: The reaction can be performed under mild, aqueous conditions, including a wide pH range (4-11), making it suitable for modifying sensitive biological molecules.
-
Versatility: this compound acts as a versatile linker to connect subunits of proteins or to create artificial multi-domain proteins. It can be used to conjugate peptides with a variety of molecules, including fluorophores, biotin tags, and drug molecules.
-
Orthogonality: The azide and alkyne functional groups are largely absent in natural biological systems, ensuring that the reaction proceeds only between the desired partners.
Applications in Research and Drug Development
The use of this compound in CuAAC reactions is pivotal for several advanced applications:
-
Peptide and Protein Labeling: Site-specific labeling of proteins and peptides with detection tags (e.g., fluorophores, biotin) for imaging and activity-based protein profiling.
-
Antibody-Drug Conjugates (ADCs): The oligo-glycine linker can be used in the synthesis of ADCs, connecting a cytotoxic drug to an antibody.
-
PEGylation: Conjugating peptides with polyethylene glycol (PEG) to improve their in vivo stability and circulation times.
-
Synthesis of Peptidomimetics: Replacing an amide bond with a triazole ring can enhance resistance to proteases and modulate secondary structure, which is useful in designing therapeutic peptides.
-
Development of Multifunctional Biomolecules: Linking different functional units together to create novel diagnostic or therapeutic agents.
Experimental Protocols
General Reaction Scheme
The core of the protocol involves the copper(I)-catalyzed reaction between the azide group of this compound and an alkyne-functionalized molecule of interest (R-Alkyne).
Caption: General scheme of the CuAAC reaction.
Protocol 1: CuAAC using CuSO₄ and Sodium Ascorbate (In-Situ Cu(I) Generation)
This is the most common and convenient method for performing CuAAC reactions in solution.
Materials:
-
This compound
-
Alkyne-functionalized molecule (1.0 - 1.2 equivalents)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 - 0.5 equivalents)
-
Sodium Ascorbate (1 - 5 equivalents)
-
Solvent: Degassed mixture of DMF/water, t-BuOH/water, or DMSO/water (e.g., 4:1 v/v)
-
Optional: Copper-chelating ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to accelerate the reaction and protect biomolecules.
Procedure:
-
In a suitable reaction vial, dissolve this compound and the alkyne-functionalized molecule in the chosen degassed solvent system.
-
In a separate microcentrifuge tube, prepare a fresh stock solution of Sodium Ascorbate in degassed water.
-
In another tube, prepare a stock solution of CuSO₄·5H₂O in degassed water. If using a ligand, pre-mix the CuSO₄ solution with the ligand.
-
To the reaction mixture from step 1, add the Sodium Ascorbate solution, followed by the CuSO₄ solution (or CuSO₄/ligand premix). The order of addition is critical to ensure the reducing agent is present to generate the active Cu(I) catalyst.
-
Seal the vial (to prevent oxygen from entering) and stir the reaction at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC). Reactions are often complete within 1-4 hours.
-
Once complete, proceed to the workup and purification protocol.
Protocol 2: CuAAC on Solid Support (for Peptide Modification)
This protocol is adapted for modifying a peptide synthesized on a solid-phase resin that has been functionalized with an alkyne.
Materials:
-
Alkyne-functionalized peptide on resin (e.g., Wang or Rink Amide resin)
-
This compound (5 - 10 equivalents)
-
Copper(I) Iodide (CuI) (1 - 2 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) (5 - 10 equivalents)
-
Solvent: Anhydrous, degassed N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the alkyne-functionalized peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Drain the DMF and wash the resin thoroughly with fresh DMF (3 times).
-
In a separate vial, dissolve this compound, CuI, and DIPEA in a minimal amount of DMF.
-
Add this reaction cocktail to the swollen resin.
-
Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-12 hours.
-
Monitor the reaction using a small sample of beads (e.g., via a Kaiser test if reacting with a primary amine, or cleavage and LC-MS analysis).
-
Once the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x) to remove excess reagents and copper salts.
-
Dry the resin under vacuum before proceeding with cleavage and final product purification.
Workup and Purification
Residual copper can contaminate the final product and interfere with downstream applications.
-
Quenching: Quench the reaction by exposing it to air, which oxidizes the Cu(I) catalyst.
-
Copper Removal:
-
Aqueous Wash with Chelating Agent: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer multiple times with an aqueous solution of a chelating agent like 0.5 M EDTA. The aqueous layer will turn blue/green as it complexes with copper. Repeat until the aqueous layer is colorless.
-
Ion-Exchange Resin: Pass the crude product solution through a column packed with a copper-scavenging ion-exchange resin.
-
Dialysis: For macromolecular products like modified proteins, dialysis against a buffer containing EDTA, followed by a final dialysis against the storage buffer, is effective.
-
-
Product Isolation:
-
Column Chromatography: For small molecules, purification by silica gel column chromatography is the most common method to separate the triazole product from starting materials and any side products.
-
Preparative HPLC: For peptides and other high-purity applications, reverse-phase HPLC is the preferred method.
-
Data and Troubleshooting
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes based on literature for similar CuAAC systems.
| Parameter | Condition | Expected Outcome/Yield | Notes |
| Reactant Stoichiometry | 1.0 eq. Azide, 1.0-1.2 eq. Alkyne | >95% Conversion | A slight excess of one reactant can drive the reaction to completion. |
| Catalyst Loading (CuSO₄) | 0.1 - 0.5 eq. | >90% Yield | Lower catalyst loading is preferred for sensitive biomolecules. |
| Reducing Agent (NaAsc) | 1 - 5 eq. | High Yield | Should be in excess relative to copper to maintain the Cu(I) state. |
| Ligand | 1-5 eq. relative to Copper | Accelerated Rate, >95% Yield | Protects biomolecules from oxidative damage. |
| Reaction Time | 1 - 12 hours | Completion | Monitor by LC-MS to avoid unnecessary side reactions. |
| Temperature | Room Temperature | High Yield | Heating to 37-50°C can accelerate slow reactions. |
Troubleshooting Common Issues
| Issue | Probable Cause | Recommended Solution |
| Low or No Yield | 1. Inactive Cu(I) catalyst (oxidized).2. Poor quality of reagents.3. Ligand interference. | 1. Degas all solvents thoroughly. Use fresh sodium ascorbate.2. Verify the purity of azide and alkyne starting materials.3. Ensure the chosen ligand is appropriate; some phosphine-based reducing agents can interfere. |
| Presence of Side Products | 1. Alkyne homocoupling (Glaser coupling).2. Oxidation of sensitive amino acids. | 1. Ensure the reaction is deoxygenated. Use a ligand like THPTA or TBTA to accelerate CuAAC over homocoupling.2. Use a protective ligand and aminoguanidine. Limit reaction time. |
| Product Contaminated with Copper | Triazole product chelates copper. | Perform extensive washing with EDTA solution or use a copper-scavenging resin during purification. |
Visualized Workflows and Pathways
Caption: A typical experimental workflow for CuAAC.
Caption: Applications of this compound conjugates.
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with N3-Gly-Gly-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction proceeds with high efficiency and selectivity between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and an azide.[3][4] The tripeptide N3-Gly-Gly-Gly-OH serves as a versatile, hydrophilic linker bearing a terminal azide group, making it an ideal building block for a variety of bioconjugation applications.[4]
These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in SPAAC reactions. The information is intended to guide researchers in labeling, crosslinking, and modifying biomolecules for applications in drug development, diagnostics, and fundamental research.
Key Features of SPAAC with this compound
-
Bioorthogonal: The azide and cyclooctyne moieties are abiotic and do not cross-react with native functional groups in biological systems.
-
Copper-Free: Eliminates the cytotoxicity associated with copper catalysts, making it suitable for live-cell imaging and in vivo applications.
-
High Reaction Rates: SPAAC exhibits favorable kinetics, allowing for efficient conjugation at low concentrations.
-
Stable Linkage: The resulting triazole linkage is chemically robust and stable under a wide range of physiological conditions.
-
Hydrophilicity: The Gly-Gly-Gly backbone of the linker enhances the solubility of the resulting conjugate.
Quantitative Data Summary
While specific kinetic data for the reaction of this compound with various cyclooctynes is not extensively published, the reactivity of the azide group is comparable to other small molecule azides. The following table provides representative second-order rate constants for SPAAC reactions with common cyclooctynes, offering a reliable benchmark for experimental planning.
| Azide-Modified Peptide Reactant | Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Buffer | Temperature (°C) |
| Azido-Peptide | DBCO | ~0.1 - 1.0 | HBS, PBS, MeOD | 25 |
| Azido-Peptide | BCN | ~0.3 - 0.7 | HBS, PBS, MeOD | 25 |
DBCO: Dibenzocyclooctyne; BCN: Bicyclo[6.1.0]nonyne; HBS: HEPES-buffered saline; PBS: Phosphate-buffered saline; MeOD: Deuterated methanol.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a plausible synthetic route for this compound starting from commercially available reagents.
Materials:
-
Gly-Gly-Gly-OH
-
Azidoacetic acid N-hydroxysuccinimide (NHS) ester
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, flash chromatography system)
Procedure:
-
Dissolution: Dissolve Gly-Gly-Gly-OH in a 0.1 M aqueous solution of sodium bicarbonate.
-
Addition of Azido Reagent: In a separate flask, dissolve azidoacetic acid NHS ester in DMF. Add this solution dropwise to the Gly-Gly-Gly-OH solution with stirring at room temperature.
-
Reaction: Allow the reaction to proceed for 4-12 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching and Acidification: Once the reaction is complete, quench any remaining NHS ester by adding a small amount of water. Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extraction: Extract the product into a suitable organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final this compound product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: General Protocol for SPAAC with this compound
This protocol describes the general procedure for conjugating this compound to a molecule functionalized with a strained cyclooctyne (e.g., DBCO or BCN).
Materials:
-
This compound
-
DBCO- or BCN-functionalized molecule (e.g., protein, fluorescent dye)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other suitable aqueous buffer.
-
Organic co-solvent (if needed for solubility): DMSO or DMF.
-
Analytical and preparative RP-HPLC system.
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF).
Procedure:
-
Dissolve Reactants:
-
Dissolve this compound in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve the DBCO- or BCN-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the cyclooctyne reagent is typically used.
-
-
Reaction Incubation:
-
Mix the solutions of this compound and the cyclooctyne-functionalized molecule.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by RP-HPLC or LC-MS by observing the consumption of the starting materials and the formation of the product.
-
-
Purification of the Conjugate:
-
Once the reaction is complete, purify the conjugate from unreacted starting materials and byproducts using preparative RP-HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate by analytical RP-HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product.
-
Visualizations
References
Application Notes and Protocols for Peptide Labeling with N3-Gly-Gly-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N3-Gly-Gly-Gly-OH for the site-specific labeling of peptides. This versatile reagent incorporates an azide (N3) functionality via a flexible triglycine linker, enabling covalent modification through highly efficient and bioorthogonal "click chemistry" reactions. The protocols outlined below cover the incorporation of this compound into peptides during solid-phase peptide synthesis (SPPS), followed by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) for the attachment of reporter molecules, functional probes, or therapeutic payloads.
Introduction
The precise modification of peptides is crucial for advancing research in proteomics, drug discovery, and diagnostics. This compound serves as an invaluable tool for this purpose. The terminal azide group allows for its specific reaction with alkyne-containing molecules through click chemistry, a set of reactions known for their high yields, specificity, and compatibility with biological systems. The triglycine linker provides spatial separation between the peptide and the conjugated molecule, which can help to preserve the peptide's native conformation and function.
This document details the experimental procedures for synthesizing azide-modified peptides and their subsequent conjugation, providing researchers with the necessary information to effectively utilize this compound in their work.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and labeling of peptides incorporating an azide functionality. It is important to note that this data is derived from studies using the closely related building block, N3-Gly-Aeg(Fmoc)-OH, and actual results with this compound may vary depending on the specific peptide sequence, coupling conditions, and purification methods.
Table 1: Representative Yields and Purity for Azide-Modified Peptide Synthesis
| Parameter | Typical Range | Notes |
| Crude Peptide Purity (Post-SPPS) | 60-95% | Dependent on peptide length and sequence complexity. |
| Purified Azide-Peptide Yield | 30-70% | Based on initial resin loading and purification efficiency. |
| Final Labeled Peptide Purity | >98% | After final HPLC purification. |
| Overall Yield of Labeled Peptide | 15-50% | Highly dependent on the yields of the preceding steps. |
Table 2: Representative Kinetic Data for SPAAC Reactions with Azide-Modified Peptides
| Strained Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Reaction Conditions |
| DBCO | ~0.1 | Aqueous buffer, room temperature |
| BCN | ~0.01 | Aqueous buffer, room temperature |
DBCO: Dibenzocyclooctyne; BCN: Bicyclo[6.1.0]nonyne. Data is based on the reactivity of a generic azide-modified peptide and serves as a benchmark.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-Based SPPS
This protocol describes the manual or automated solid-phase synthesis of a peptide incorporating the this compound moiety.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Amino Acid Coupling:
-
For standard Fmoc-amino acids: Pre-activate the Fmoc-amino acid (4 equivalents) with a coupling reagent (e.g., HBTU, 3.9 equivalents) and a base (e.g., DIPEA, 8 equivalents) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
For this compound: Dissolve this compound (2 equivalents) and the activating agent (e.g., HBTU, 1.9 equivalents) in DMF, add DIPEA (4 equivalents), and immediately add to the resin. Allow the coupling reaction to proceed for 2-4 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet. Purify the crude azide-modified peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Caption: Experimental workflow for the synthesis of azide-modified peptides.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to the azide-modified peptide in solution.
Materials:
-
Purified, lyophilized azide-modified peptide
-
Alkyne-functionalized molecule (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (freshly prepared solution)
-
Copper ligand (e.g., THPTA, TBTA) (optional but recommended)
-
Solvent (e.g., DMSO, water, or a mixture)
-
RP-HPLC system for purification
Procedure:
-
Dissolve Reactants: Dissolve the azide-modified peptide and a slight excess (1.2-1.5 equivalents) of the alkyne-functionalized molecule in the chosen solvent.
-
Prepare Catalyst Stock Solutions: Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water), and the copper ligand (e.g., 100 mM in DMSO/water).
-
Add Reagents: To the solution of the peptide and alkyne, add the copper ligand (final concentration ~1 mM), followed by CuSO₄ (final concentration ~0.2 mM), and finally sodium ascorbate (final concentration ~2 mM).
-
Reaction: Gently mix the reaction and allow it to proceed at room temperature for 4-12 hours. The reaction progress can be monitored by RP-HPLC or mass spectrometry.
-
Purification: Upon completion, purify the peptide conjugate by RP-HPLC to remove unreacted starting materials and catalyst.
-
Characterization: Confirm the structure and purity of the final conjugate by mass spectrometry.
Caption: Workflow for CuAAC peptide labeling.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free conjugation of a strained alkyne to the azide-modified peptide.
Materials:
-
Purified, lyophilized azide-modified peptide
-
Strained alkyne-functionalized molecule (e.g., DBCO-dye, BCN-biotin)
-
Biocompatible buffer (e.g., PBS, pH 7.4) or a suitable organic solvent
-
RP-HPLC system for purification
Procedure:
-
Dissolve Reactants: Dissolve the azide-modified peptide and a slight excess (1.2-1.5 equivalents) of the strained alkyne-functionalized molecule in the chosen buffer or solvent.
-
Reaction: Mix the solution and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the concentration of reactants and the specific strained alkyne used. The reaction progress can be monitored by RP-HPLC.
-
Purification: Once the reaction is complete, purify the peptide conjugate using RP-HPLC.
-
Characterization: Confirm the structure and purity of the final conjugate by mass spectrometry.
Application Notes and Protocols for Bioconjugation with N3-Gly-Gly-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-Gly-Gly-Gly-OH is a versatile reagent for bioconjugation, featuring a terminal azide group that serves as a handle for "click chemistry" reactions.[1][2] This reagent is particularly valuable in drug development, diagnostics, and various research applications for its ability to covalently link molecules with high specificity and efficiency.[1][3] The tri-glycine linker provides a flexible and hydrophilic spacer arm, which can improve the solubility and maintain the biological activity of the conjugated molecules.[4]
This document provides detailed application notes and protocols for the two primary click chemistry methods utilizing this compound: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its reactivity. The key properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₆H₁₁N₃O₄ | |
| Molecular Weight | 189.17 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | DMSO: ≤ 250 mg/mL (with sonication) Water: ≤ 125 mg/mL (with sonication) | |
| Storage (Solid) | -20°C for up to 3 years | |
| Storage (In Solvent) | -80°C for up to 6 months -20°C for up to 1 month |
Core Applications
The primary application of this compound is to introduce a reactive handle for the site-specific attachment of various molecules, including:
-
Antibody-Drug Conjugates (ADCs): The tri-glycine linker can be part of a larger linker system to attach cytotoxic drugs to antibodies.
-
Fluorescent Labeling: Conjugation of fluorophores for imaging and diagnostic purposes.
-
PEGylation: Attachment of polyethylene glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic proteins or peptides.
-
Surface Immobilization: Covalent attachment of biomolecules to surfaces for applications such as biosensors and arrays.
-
Protein-Protein and Protein-Nucleic Acid Conjugation: Creating novel molecular constructs for research and therapeutic applications.
Reaction Mechanisms
This compound can be conjugated to alkyne-containing molecules through two highly efficient and specific click chemistry reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction involves the formation of a stable triazole linkage between the terminal azide of this compound and a terminal alkyne on the molecule of interest. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is ideal for biological applications where the cytotoxicity of copper is a concern. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide group of this compound.
Experimental Protocols
The following are generalized protocols for CuAAC and SPAAC reactions with this compound. Optimization may be required for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for conjugating this compound to a molecule containing a terminal alkyne in a non-cellular environment.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-stabilizing ligand (e.g., THPTA)
-
Solvent system (e.g., DMSO, water, or a mixture)
-
Reaction vessel
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in water or DMSO.
-
Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water) immediately before use.
-
Prepare stock solutions of CuSO₄ (e.g., 100 mM in water) and the copper ligand (e.g., 100 mM in DMSO/water).
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound and the alkyne-containing molecule in the chosen solvent system. A slight excess of one reactant may be used to drive the reaction to completion.
-
-
Catalyst Addition:
-
In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of Cu:Ligand is often recommended.
-
Add the copper ligand to the main reaction mixture.
-
Add the CuSO₄ to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Incubation:
-
Gently mix the reaction and allow it to proceed at room temperature for 1-12 hours.
-
Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS or RP-HPLC).
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using a suitable method such as reverse-phase HPLC to remove unreacted starting materials and the catalyst.
-
Typical Reaction Conditions for CuAAC:
| Parameter | Recommended Range |
| Limiting Reactant Concentration | 50 µM - 1 mM |
| Excess Reactant | 1.1 - 5 equivalents |
| CuSO₄ Concentration | 50 µM - 1 mM |
| Sodium Ascorbate Concentration | 1 - 5 mM |
| Copper Ligand Concentration | 250 µM - 5 mM |
| Solvent | Buffer/DMSO or Buffer/t-butanol mixture |
| Temperature | Room Temperature |
| Reaction Time | 1 - 12 hours |
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is designed for copper-free conjugation and is suitable for applications involving sensitive biological samples or in vivo studies.
Materials:
-
This compound
-
Strained alkyne-containing molecule (e.g., DBCO- or BCN-functionalized)
-
Biocompatible buffer (e.g., PBS, pH 7.4)
-
Organic co-solvent (if needed for solubility, e.g., DMSO)
-
Reaction vessel
-
Purification system (e.g., RP-HPLC or size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in the reaction buffer to the desired final concentration.
-
Dissolve the strained alkyne-containing molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) if necessary, and then dilute it into the reaction buffer. A slight molar excess (1.2-1.5 equivalents) of the strained alkyne is typically used.
-
-
Reaction Setup:
-
In a reaction vessel, mix the solutions of this compound and the strained alkyne-containing molecule.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature or 37°C.
-
Reaction times can vary from 1 to 24 hours, depending on the reactant concentrations and the specific strained alkyne used.
-
Monitor the reaction progress by RP-HPLC or another suitable analytical method.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using a method appropriate for the biomolecule of interest (e.g., RP-HPLC for peptides, size-exclusion chromatography for proteins).
-
Typical Reaction Conditions for SPAAC:
| Parameter | Recommended Range |
| Reactant Concentrations | 10 µM - 10 mM |
| Excess Strained Alkyne | 1.2 - 1.5 equivalents |
| Solvent | Biocompatible buffer (e.g., PBS pH 7.4) with minimal co-solvent |
| Temperature | Room Temperature to 37°C |
| Reaction Time | 1 - 24 hours |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield (CuAAC) | Degraded Sodium Ascorbate: The reducing agent is oxygen-sensitive. | Always use a freshly prepared solution of sodium ascorbate. |
| Inhibited Copper Catalyst: Certain buffer components (e.g., Tris, chelators) can interfere with the copper catalyst. | Use non-coordinating buffers like phosphate, HEPES, or borate. | |
| Poor Reagent Solubility: Reactants are not fully dissolved. | Use a co-solvent (e.g., DMSO, t-butanol) and/or sonication to ensure complete dissolution. | |
| Low or No Product Yield (SPAAC) | Hydrolysis of Strained Alkyne: Some strained alkynes can be unstable in aqueous solutions over long periods. | Check the stability of the specific strained alkyne being used and consider adjusting the reaction time or concentration. |
| Steric Hindrance: The azide or alkyne may be in a sterically hindered position on the biomolecule. | If possible, redesign the labeling strategy to place the reactive groups in a more accessible location. | |
| Side Product Formation | Oxidation of Biomolecule (CuAAC): The copper catalyst can sometimes promote oxidation, especially of thiol groups. | Degas the reaction mixture and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Conclusion
This compound is a powerful and versatile tool for bioconjugation. Its ability to participate in both copper-catalyzed and strain-promoted click chemistry reactions makes it suitable for a wide range of applications, from materials science to in vivo drug development. The protocols and data provided in these application notes serve as a starting point for the successful implementation of this compound in your research.
References
Application Notes and Protocols: Metabolic Labeling with Azide Sugars
Introduction
Metabolic labeling with azide sugars is a powerful chemoselective technique used to study glycosylation, a fundamental post-translational modification of proteins and lipids. This method involves the metabolic incorporation of a sugar analog containing a bioorthogonal azide group into cellular glycans. The azide group, being abiotic, does not interfere with normal cellular processes. Once incorporated, the azide-modified glycans can be specifically and efficiently labeled with probes containing a complementary bioorthogonal handle, such as an alkyne or a cyclooctyne, through a click chemistry reaction. This allows for the visualization, identification, and quantification of glycans in various biological contexts.
This application note provides detailed protocols for the metabolic labeling of cells with azide sugars, followed by fluorescent detection via copper-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).
Key Applications
-
Visualization of glycans: Imaging the localization and dynamics of glycoconjugates in cells and tissues.
-
Proteomic analysis: Enrichment and identification of glycoproteins from complex biological samples.
-
Glycan profiling: Studying changes in glycosylation patterns in response to various stimuli, diseases, or drug treatments.
-
Drug development: Screening for inhibitors of glycosyltransferases and other enzymes involved in glycan biosynthesis.
Data Presentation
Table 1: Recommended Concentrations and Incubation Times for Azide Sugars
| Azide Sugar | Cell Type | Concentration (µM) | Incubation Time (hours) |
| Ac₄ManNAz (Tetraacetylated N-azidoacetylmannosamine) | HeLa, Jurkat | 25-50 | 48-72 |
| Ac₄GlcNAz (Tetraacetylated N-azidoacetylglucosamine) | CHO, HEK293 | 50-100 | 24-48 |
| Ac₄GalNAz (Tetraacetylated N-azidoacetylgalactosamine) | Various | 25-50 | 48-72 |
| Ac₄FucAz (Tetraacetylated Azidofucose) | Various | 10-25 | 24-48 |
Note: The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells with Azide Sugars
Materials:
-
Adherent cells (e.g., HeLa, CHO, HEK293)
-
Complete cell culture medium
-
Azide sugar (e.g., Ac₄ManNAz, Ac₄GlcNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate, chamber slide) and allow them to adhere overnight.
-
Metabolic Labeling:
-
Prepare a stock solution of the desired azide sugar in DMSO.
-
Dilute the azide sugar stock solution in complete cell culture medium to the final desired concentration (refer to Table 1).
-
Remove the old medium from the cells and replace it with the medium containing the azide sugar.
-
Incubate the cells for the desired period (e.g., 24-72 hours) under normal cell culture conditions (37°C, 5% CO₂).
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with a fixative solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific binding sites by incubating the cells with blocking buffer for 30 minutes at room temperature.
-
-
Proceed to Click Chemistry Reaction (Protocol 2 or 3).
Protocol 2: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for Visualization
Materials:
-
Metabolically labeled, fixed, and permeabilized cells (from Protocol 1)
-
Alkyne-fluorophore conjugate (e.g., Alkyne-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate
-
PBS
Procedure:
-
Prepare Click-iT® Reaction Cocktail:
-
Prepare stock solutions: 20 mM CuSO₄ in water, 100 mM THPTA or 10 mM TBTA in DMSO/t-butanol, and 100 mM sodium ascorbate in water (prepare fresh).
-
For a 500 µL reaction volume, mix the following in order:
-
439 µL PBS
-
10 µL CuSO₄/THPTA or CuSO₄/TBTA pre-mix (mix 1 part CuSO₄ with 5 parts THPTA/TBTA)
-
2.5 µL Alkyne-fluorophore conjugate (from a 10 mM stock)
-
50 µL Sodium ascorbate (freshly prepared)
-
-
-
Click Reaction:
-
Remove the blocking buffer from the cells.
-
Add the Click-iT® reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslip or image the plate using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Visualization
Materials:
-
Metabolically labeled, fixed, and permeabilized cells (from Protocol 1)
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-Alexa Fluor 488)
-
PBS
Procedure:
-
Prepare Labeling Solution:
-
Dilute the cyclooctyne-fluorophore conjugate in PBS to the desired final concentration (typically 5-20 µM).
-
-
Click Reaction:
-
Remove the blocking buffer from the cells.
-
Add the labeling solution to the cells and incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslip or image the plate using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Diagrams
Caption: Experimental workflow for metabolic labeling of glycans with azide sugars and subsequent detection via click chemistry.
Caption: Comparison of CuAAC and SPAAC bioorthogonal click chemistry reactions used for labeling azide-modified molecules.
Unlocking the Proteome: Detailed Application Notes and Protocols for Azide Probes in Proteomics
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of azide probes in the field of proteomics. Azide-based chemical proteomics tools have emerged as indispensable assets for the nuanced study of protein function, interactions, and dynamic changes within complex biological systems. Their small size and bioorthogonal reactivity allow for minimal perturbation of native cellular processes, enabling a wide array of applications from identifying novel drug targets to elucidating complex signaling pathways.
This guide will delve into the principles of two prominent techniques: Activity-Based Protein Profiling (ABPP) and Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT). Detailed protocols for key experiments, quantitative data summaries, and visual workflows are provided to facilitate the successful implementation of these powerful methods in your research.
Introduction to Azide Probes in Proteomics
Azide probes are versatile chemical tools designed for the study of proteins in their native environment.[1][2][3] The key feature of these probes is the presence of an azide (-N3) group, a small, abiotic chemical moiety that does not interfere with biological processes.[1][4] This "bioorthogonality" allows for a two-step "tagging" strategy. First, the azide-containing probe is introduced into a biological system where it interacts with its target proteins. Subsequently, a reporter tag (e.g., a fluorophore for imaging or biotin for enrichment) bearing a complementary alkyne group is introduced. The azide and alkyne groups then undergo a highly specific and efficient "click chemistry" reaction, covalently linking the reporter tag to the protein of interest for downstream analysis.
The two most widely used click chemistry reactions in this context are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC is a highly efficient reaction but requires a copper catalyst that can be toxic to living cells, limiting its application to cell lysates or fixed cells. SPAAC, on the other hand, utilizes a strained cyclooctyne that reacts spontaneously with azides, making it suitable for live-cell imaging and in vivo studies.
The small size of the azide group minimizes steric hindrance, allowing for better cell permeability and less interference with protein function compared to bulky reporter tags directly attached to the probe. This modularity, where a single azide probe can be paired with various alkyne reporters, provides significant experimental flexibility.
Application Note: Activity-Based Protein Profiling (ABPP) with Azide Probes
Background:
Activity-Based Protein Profiling (ABPP) is a powerful functional proteomics technique that utilizes chemical probes to directly measure the activity of entire enzyme families in complex biological samples. Traditional proteomic approaches often measure protein abundance, which may not correlate with enzyme activity due to post-translational modifications or the presence of endogenous inhibitors. ABPP overcomes this limitation by employing probes that covalently bind to the active site of an enzyme in an activity-dependent manner.
Azide-based ABPP probes are "two-step" reagents consisting of a reactive group (the "warhead") that targets a specific enzyme class and a small, bioorthogonal azide handle. This design allows for labeling of active enzymes within living cells or organisms, followed by lysis and subsequent "clicking" of a reporter tag for visualization or enrichment.
Experimental Workflow:
The general workflow for an azide-based ABPP experiment involves several key steps as depicted below. This workflow can be adapted for various research objectives, including identifying new enzyme targets, screening for inhibitors, and studying enzyme activity in different cellular states.
General workflow for an activity-based protein profiling experiment using an azide-based probe.
Detailed Experimental Protocol: In-situ ABPP of Serine Hydrolases
This protocol describes the labeling of active serine hydrolases in cultured mammalian cells using an azide-functionalized fluorophosphonate probe, followed by CuAAC-mediated biotinylation for enrichment and mass spectrometry analysis.
Materials:
-
Cultured mammalian cells (e.g., HEK293T, HeLa)
-
Azide-functionalized fluorophosphonate (FP-azide) probe (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Alkyne-biotin tag
-
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Digestion buffer (e.g., ammonium bicarbonate)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Mass spectrometer
Procedure:
-
Cell Culture and Probe Labeling:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of FP-azide probe (e.g., 10 µM) in serum-free media for 1 hour at 37°C.
-
As a negative control, treat a parallel set of cells with DMSO vehicle.
-
-
Cell Lysis:
-
Harvest cells by scraping and wash twice with ice-cold PBS.
-
Lyse the cell pellet in lysis buffer on ice for 30 minutes, with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Click Chemistry (CuAAC):
-
To 1 mg of protein lysate, add the following click chemistry reagents in order, vortexing after each addition:
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
Alkyne-biotin (final concentration 100 µM)
-
CuSO4 (final concentration 1 mM)
-
Sodium ascorbate (final concentration 1 mM, freshly prepared)
-
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
-
-
Protein Precipitation and Enrichment:
-
Precipitate the proteins by adding four volumes of ice-cold acetone and incubate at -20°C overnight.
-
Centrifuge at 14,000 x g for 15 minutes to pellet the protein.
-
Resuspend the pellet in PBS containing 1% SDS.
-
Add streptavidin-agarose beads and incubate for 2 hours at room temperature to capture biotinylated proteins.
-
Wash the beads sequentially with PBS containing 1% SDS, 8 M urea, and finally with PBS to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in digestion buffer.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark for 30 minutes at room temperature.
-
Add trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify peptides and proteins using a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Filter the data to identify proteins that are significantly enriched in the FP-azide-labeled sample compared to the DMSO control.
-
Quantitative Data Summary:
The following table provides a hypothetical comparison of the number of identified serine hydrolases using different ABPP strategies.
| Probe Type | Labeling Condition | Reporter Tag | Enrichment Method | Number of Identified Serine Hydrolases |
| FP-Biotin (Direct) | In vitro (lysate) | Biotin | Streptavidin | ~50 |
| FP-Azide (Two-step) | In situ (live cells) | Alkyne-Biotin | Streptavidin | ~75 |
| FP-Azide (Two-step) | In vivo (mouse) | Alkyne-Biotin | Streptavidin | ~40 |
Application Note: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)
Background:
Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful technique for the metabolic labeling and analysis of newly synthesized proteins. This method allows for the specific identification and quantification of proteins that are actively being translated in response to various stimuli or during specific cellular states. The BONCAT protocol involves introducing a non-canonical amino acid containing a bioorthogonal handle (an azide or alkyne) into the cellular protein synthesis machinery.
Azidohomoalanine (AHA), an analog of methionine, is a commonly used non-canonical amino acid in BONCAT. Cells are cultured in methionine-free media supplemented with AHA, which is then incorporated into nascent polypeptide chains by the cell's translational machinery. The azide group on the incorporated AHA serves as a handle for subsequent click chemistry with an alkyne-bearing reporter tag, enabling the selective enrichment and identification of the newly synthesized proteome.
Experimental Workflow:
The BONCAT workflow provides a robust method for profiling the nascent proteome. The key stages are outlined in the diagram below.
Experimental workflow for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT).
Detailed Experimental Protocol: BONCAT for Nascent Proteome Analysis
This protocol details the steps for metabolic labeling of newly synthesized proteins in mammalian cells with AHA, followed by click chemistry, enrichment, and identification by mass spectrometry.
Materials:
-
Cultured mammalian cells (e.g., HEK293T)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Methionine-free DMEM
-
L-azidohomoalanine (AHA)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents (as listed in the ABPP protocol)
-
Alkyne-biotin tag
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
On-bead digestion reagents (DTT, IAA, trypsin)
-
Mass spectrometer
Procedure:
-
Metabolic Labeling:
-
Culture cells to ~80% confluency in complete growth medium.
-
To deplete intracellular methionine, wash the cells twice with PBS and then incubate in methionine-free DMEM for 45-60 minutes.
-
Replace the medium with methionine-free DMEM supplemented with 25-50 µM AHA and incubate for the desired labeling period (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Harvest and lyse the cells as described in the ABPP protocol.
-
Quantify the protein concentration of the lysate.
-
-
Click Chemistry (CuAAC):
-
Perform the click chemistry reaction on the cell lysate as described in the ABPP protocol to attach the alkyne-biotin tag to the AHA-labeled proteins.
-
-
Enrichment of Nascent Proteins:
-
Incubate the lysate with streptavidin-coated magnetic beads to capture the biotinylated nascent proteins.
-
Perform stringent washes to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Conduct on-bead digestion of the captured proteins with trypsin as described in the ABPP protocol.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the proteins using appropriate proteomics software.
-
Compare the protein profiles of AHA-labeled samples to control samples (e.g., cells grown in the presence of methionine instead of AHA) to identify the newly synthesized proteome.
-
Quantitative Data Summary:
The following table presents a comparison of the number of newly synthesized proteins (NSPs) identified using BONCAT and a related technique, THRONCAT (which uses an alkyne-containing amino acid analog), in HeLa cells.
| Method | Labeling Medium | Number of Identified NSPs | Overlap with other method |
| BONCAT (AHA) | Methionine-free | ~1800 | ~81% |
| THRONCAT (βES) | Complete | ~1700 | ~81% |
Data adapted from a comparative study in HeLa cells, highlighting that both methods identify a substantial and largely overlapping set of newly synthesized proteins.
Signaling Pathway and Logical Relationship Diagrams
The following diagrams illustrate key concepts and relationships relevant to the application of azide probes in proteomics.
References
Application Notes and Protocols for N3-Gly-Gly-Gly-OH in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-Gly-Gly-Gly-OH is a versatile tri-glycine linker featuring a terminal azide group, making it a valuable reagent in drug discovery. Its primary application lies in the realm of bioconjugation, particularly through "click chemistry," a set of biocompatible and highly efficient chemical reactions. This linker is instrumental in connecting different molecular entities, such as a targeting moiety and a therapeutic payload, to create novel drug candidates. Its hydrophilic and flexible nature, conferred by the glycine repeats, can favorably influence the physicochemical properties of the resulting conjugate, such as solubility and cell permeability.
The azide functionality of this compound allows for its participation in two main types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are widely employed in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), two cutting-edge therapeutic modalities.
Key Applications in Drug Discovery
PROTAC Linker Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker connecting them. The linker's length, composition, and attachment points are critical for the efficacy of the PROTAC, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule.[2]
This compound can be readily incorporated as a flexible and hydrophilic linker component in PROTAC synthesis. The azide group provides a convenient handle for conjugation to an alkyne-modified POI ligand or E3 ligase ligand using click chemistry. This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths to optimize degradation efficiency.
Antibody-Drug Conjugate (ADC) Development
ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a chemical linker. The antibody directs the ADC to tumor cells expressing a specific antigen, whereupon the payload is released to kill the cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC.
This compound can be used to synthesize cleavable or non-cleavable linkers for ADCs. For instance, it can be part of a larger linker structure that is sensitive to the tumor microenvironment (e.g., pH or enzyme-cleavable linkers). The azide group allows for the precise and stable attachment of the payload to the antibody or a linker-antibody construct.
Data Presentation
The following tables summarize representative quantitative data for PROTACs, illustrating the types of measurements used to characterize their activity. While this data is not specific to a single PROTAC utilizing an this compound linker due to the proprietary nature of much of this research, it reflects typical values seen in the literature for potent degraders.
Table 1: Representative Degradation Potency and Efficacy of PROTACs
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | BRD4 | HeLa | 5.0 | >95 | Fictional, based on[3] |
| PROTAC B | BTK | Mino | 2.2 | 97 | [4] |
| PROTAC C | p38α | - | 210 | - | [5] |
| PROTAC D | BCR-ABL | K562 | 8 | 93 |
-
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Table 2: Representative Cellular Permeability and Stability of PROTACs
| PROTAC Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Half-life in Human Liver Microsomes (t½, min) |
| PROTAC X | 1.5 | 60 |
| PROTAC Y | 5.2 | 120 |
| PROTAC Z | 0.8 | 30 |
-
Papp: A measure of the rate at which a compound permeates across a cell monolayer, indicating its potential for cell penetration.
-
Half-life in Human Liver Microsomes: An indicator of the metabolic stability of a compound.
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-functionalized molecule (e.g., a POI ligand or a fluorescent probe).
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
-
Solvent (e.g., a mixture of DMSO and water)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound, the alkyne-functionalized molecule, CuSO₄, and sodium ascorbate in a suitable solvent. The sodium ascorbate solution should be prepared fresh.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve this compound (1.2 equivalents) and the alkyne-functionalized molecule (1 equivalent) in the chosen solvent system.
-
-
Catalyst Addition:
-
In a separate tube, premix the CuSO₄ and TBTA ligand solutions.
-
Add the copper(I) catalyst to the reaction mixture. This can be done by adding CuSO₄ and a reducing agent like sodium ascorbate, which reduces Cu(II) to the active Cu(I) species in situ. A typical final concentration for CuSO₄ is 100-200 µM and for sodium ascorbate is 1-2 mM.
-
-
Reaction:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by analytical techniques such as LC-MS or HPLC. Reactions are often complete within 1-4 hours.
-
-
Purification:
-
Once the reaction is complete, the desired product can be purified using standard techniques such as preparative HPLC or column chromatography.
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation of this compound to a molecule functionalized with a strained alkyne (e.g., DBCO or BCN).
Materials:
-
This compound
-
Strained alkyne-functionalized molecule (e.g., DBCO-PEG-NHS ester)
-
Biocompatible buffer (e.g., PBS, pH 7.4) or organic solvent (e.g., DMSO, DMF)
-
Reaction vessel
Procedure:
-
Dissolve Reactants:
-
Dissolve this compound (1.2-1.5 equivalents) and the strained alkykyne-functionalized molecule (1 equivalent) in the chosen buffer or solvent.
-
-
Reaction:
-
Mix the solution and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the concentration of reactants and the specific strained alkyne used.
-
Monitor the reaction progress by LC-MS or HPLC.
-
-
Purification:
-
Purify the final conjugate using appropriate methods such as size-exclusion chromatography or preparative HPLC.
-
Protocol 3: Western Blot for Measuring PROTAC-Mediated Protein Degradation
This protocol outlines the procedure to assess the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system and membranes
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for the target protein and the loading control.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control. Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of protein remaining against the PROTAC concentration to determine the DC50 and Dmax.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for drug conjugation using click chemistry.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [diposit.ub.edu]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N3-Gly-Gly-Gly-OH as a Protein Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the N3-Gly-Gly-Gly-OH linker for protein conjugation. This versatile linker, featuring a terminal azide group and a flexible tri-glycine spacer, is a valuable tool for various applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling of proteins for imaging, and the creation of novel bioconjugates for research and therapeutic purposes. The protocols detailed below leverage the high efficiency and specificity of "click chemistry" reactions.
Introduction to this compound Linker
This compound is a hydrophilic linker that contains a terminal azide (N3) functional group. The tri-glycine (Gly-Gly-Gly) motif provides a flexible and soluble spacer arm that can help to maintain the native conformation and function of the conjugated proteins. The terminal carboxylic acid (-OH) allows for further derivatization if needed, though it is often the azide group that participates in the primary conjugation reaction.
The key application of this linker lies in its ability to participate in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly specific, proceed with high yields under mild, aqueous conditions, and are orthogonal to most biological functional groups, making them ideal for modifying complex biomolecules like proteins.[1][2]
Physicochemical and Stability Properties
Proper handling and storage of the this compound linker are crucial for maintaining its reactivity and ensuring reproducible experimental outcomes.
| Property | Value | Reference |
| Molecular Formula | C6H9N5O4 | [3] |
| Molecular Weight | 215.17 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in water and DMSO | |
| Storage (Solid) | Store at -20°C for long-term stability (up to 3 years) | |
| Storage (In Solution) | Store at -80°C for up to 6 months or -20°C for up to 1 month |
Stability and Performance Considerations:
-
pH Stability: The azide group is stable over a wide pH range (pH 4-11), making it compatible with various biological buffers.
-
Reductant Stability: The azide group is generally stable in the presence of common biological reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) under typical reaction conditions.
-
Triazole Linkage Stability: The 1,2,3-triazole ring formed during the click reaction is highly stable and resistant to hydrolysis and enzymatic cleavage, ensuring a permanent linkage between the conjugated molecules.
-
Flexibility: The tri-glycine spacer provides rotational freedom, which can be advantageous in maintaining the biological activity of the conjugated proteins by minimizing steric hindrance.
Experimental Protocols
The following protocols provide detailed methodologies for conjugating proteins using the this compound linker via CuAAC and SPAAC reactions.
General Workflow for Protein Conjugation
The overall process involves the introduction of an alkyne- or strained alkyne-bearing moiety onto one protein and the use of the this compound linker on the other, followed by the click chemistry reaction.
Caption: General experimental workflow for protein bioconjugation.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for conjugating an alkyne-modified protein with a protein functionalized with the this compound linker.
Materials:
-
Alkyne-modified Protein A (in a copper-compatible buffer, e.g., phosphate buffer, pH 7.4)
-
This compound functionalized Protein B (in a copper-compatible buffer)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 250 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 250 mM in DMSO/water)
-
Degassed reaction buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare solutions of the alkyne-modified Protein A and the this compound functionalized Protein B in the degassed reaction buffer. The final protein concentrations in the reaction mixture should typically be in the range of 1-10 mg/mL.
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the following reagents in the specified order:
-
Alkyne-modified Protein A (e.g., 1 molar equivalent)
-
This compound functionalized Protein B (e.g., 1.5-3 molar equivalents)
-
Copper-chelating ligand (final concentration 5 times that of CuSO4)
-
Copper(II) sulfate (final concentration 0.5-1 mM)
-
-
Initiation of Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2.5-5 mM. Gently mix the solution by pipetting.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The reaction can be monitored by SDS-PAGE or mass spectrometry.
-
Quenching (Optional): The reaction can be quenched by adding EDTA to a final concentration of 10 mM to chelate the copper catalyst.
-
Purification: Purify the resulting protein conjugate from excess reagents and unreacted proteins using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the formation of the higher molecular weight product and by mass spectrometry to verify the correct mass of the conjugate.
Caption: Workflow for CuAAC protein conjugation.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is ideal for applications where the presence of copper may be detrimental to the protein's function or for in vivo studies.
Materials:
-
Strained alkyne (e.g., DBCO, BCN) modified Protein A (in a suitable buffer, e.g., PBS, pH 7.4)
-
This compound functionalized Protein B (in a suitable buffer)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare solutions of the strained alkyne-modified Protein A and the this compound functionalized Protein B in the reaction buffer.
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the strained alkyne-modified Protein A (e.g., 1 molar equivalent) and the this compound functionalized Protein B (e.g., 1.5-3 molar equivalents).
-
Incubation: Incubate the reaction mixture at 37°C for 4-12 hours or at 4°C for 24-48 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Purification: Purify the protein conjugate using an appropriate chromatography method to remove any unreacted proteins.
-
Characterization: Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation.
Caption: Workflow for SPAAC protein conjugation.
Quantitative Data and Performance
The efficiency of conjugation reactions using the this compound linker is dependent on the specific proteins, reaction conditions, and the click chemistry method employed. The following table provides a summary of expected performance based on literature reports for similar systems.
| Parameter | CuAAC | SPAAC | Reference |
| Typical Reaction Yield | >90% | >80% | |
| Reaction Time | 1-4 hours at room temperature | 4-48 hours at 4-37°C | |
| Required Protein Concentration | 1-10 mg/mL | 1-10 mg/mL | - |
| Biocompatibility | Requires cytotoxic copper catalyst (can be minimized with ligands) | Copper-free, highly biocompatible | |
| Reaction Selectivity | High | High |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | - Inefficient protein modification | - Optimize the modification reaction conditions (e.g., reagent concentration, pH, reaction time). |
| - Inactive this compound linker | - Use a fresh batch of the linker and store it properly. | |
| - Suboptimal click reaction conditions | - For CuAAC, ensure the use of a freshly prepared sodium ascorbate solution and a suitable copper ligand. For SPAAC, try increasing the incubation time or temperature. | |
| - Steric hindrance | - Consider using a longer linker or modifying a different site on the protein. | |
| Protein Aggregation/Precipitation | - Presence of copper (CuAAC) | - Use a copper-chelating ligand and degas all buffers. Minimize the reaction time. |
| - High protein concentration | - Perform the reaction at a lower protein concentration. | |
| - Buffer incompatibility | - Screen different buffers and pH values. | |
| Non-specific Labeling | - Impure protein starting material | - Ensure high purity of the proteins before modification and conjugation. |
| - Side reactions of modification reagents | - Use reagents with higher specificity or optimize reaction conditions to minimize side reactions. |
Conclusion
The this compound linker is a powerful tool for the precise and efficient conjugation of proteins. Its compatibility with both CuAAC and SPAAC click chemistry reactions provides researchers with flexible options to suit their specific experimental needs. By following the detailed protocols and considering the performance data provided, scientists and drug development professionals can successfully employ this linker to create novel and functional protein bioconjugates for a wide range of applications.
References
Application Notes and Protocols for Surface Modification with N3-Gly-Gly-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-Gly-Gly-Gly-OH, also known as N-azidoacetylglycylglycylglycine, is a short, azide-functionalized peptide linker used for the covalent modification of material surfaces. Its simple tri-glycine structure provides a flexible, hydrophilic spacer, while the terminal azide group allows for highly specific and efficient attachment to alkyne-functionalized surfaces via "click chemistry." This powerful bioconjugation technique is widely employed in drug discovery, biomaterials science, and diagnostics to immobilize biomolecules, enhance biocompatibility, and control cell-surface interactions.[1][2]
This document provides detailed protocols for the two primary methods of click chemistry used for surface modification with this compound: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Additionally, it presents quantitative data from a representative study and discusses the potential influence of the glycine-rich surface on cellular behavior.
Data Presentation
The efficiency of peptide immobilization on a surface is a critical parameter for ensuring the desired biological response. The following table summarizes quantitative data from a study that immobilized an azide-functionalized antimicrobial peptide (azido-AMP) onto a "clickable" titanium surface using CuAAC, a method directly applicable to this compound.[3][4]
| Parameter | Value | Method of Determination | Reference |
| Immobilized Peptide Density | 897.4 ± 67.3 ng/cm² | Not specified in abstract | [3] |
| Immobilized Peptide Density | 2.5 ± 0.2 molecules/nm² | Calculation from ng/cm² | |
| Inhibition of S. aureus (2.5 h) | 90.2% | Antimicrobial Assay | |
| Inhibition of E. coli (2.5 h) | 88.1% | Antimicrobial Assay | |
| Inhibition of S. aureus (4 days) | 69.5% | Antimicrobial Assay | |
| In vivo killing of S. aureus (7 days) | 78.8% | In vivo Assay |
Experimental Protocols
The choice between CuAAC and SPAAC for surface modification depends on the nature of the substrate and the biological context. CuAAC is highly efficient but the copper catalyst can be toxic to cells. SPAAC is a copper-free alternative, making it ideal for applications involving live cells, though the reagents can be more complex.
Protocol 1: Surface Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the immobilization of this compound onto a surface functionalized with a terminal alkyne.
Materials:
-
Alkyne-functionalized substrate
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for protecting biomolecules)
-
Degassed, anhydrous solvent (e.g., Dimethylformamide (DMF), Phosphate-Buffered Saline (PBS), or a mixture)
-
Nitrogen or Argon gas
-
Deionized (DI) water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in the chosen solvent.
-
Prepare a 20 mM stock solution of CuSO₄ in DI water.
-
Prepare a 50 mM stock solution of THPTA in DI water.
-
Crucially, prepare a 100 mM stock solution of sodium ascorbate in DI water immediately before use, as it is sensitive to oxygen.
-
-
Reaction Mixture Assembly:
-
In a suitable reaction vessel, combine the this compound solution with the alkyne-functionalized substrate.
-
To the reaction vessel, add the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:Ligand is often recommended to protect biomolecules from reactive oxygen species.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations should be in the range of:
-
This compound: 100 µM - 1 mM
-
CuSO₄: 250 µM
-
THPTA: 1.25 mM
-
Sodium Ascorbate: 5 mM
-
-
-
Reaction Incubation:
-
Gently agitate the reaction mixture at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the substrate and desired surface density.
-
If possible, conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation of the Cu(I) catalyst.
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Wash the substrate thoroughly with the reaction solvent to remove unreacted reagents.
-
Perform a final rinse with DI water.
-
-
Drying:
-
Dry the functionalized substrate under a stream of nitrogen or argon gas.
-
Store the modified substrate in a desiccator until further use.
-
Protocol 2: Surface Modification via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is a copper-free method for immobilizing this compound onto a surface functionalized with a strained alkyne (e.g., dibenzocyclooctyne - DBCO).
Materials:
-
Strained alkyne-functionalized substrate (e.g., DBCO-functionalized)
-
This compound
-
Biocompatible solvent (e.g., PBS, cell culture media)
-
Nitrogen or Argon gas
-
Deionized (DI) water
Procedure:
-
Preparation of Peptide Solution:
-
Dissolve this compound in the chosen biocompatible solvent to a final concentration typically in the range of 100 µM to 2 mM.
-
-
Reaction Incubation:
-
Immerse the strained alkyne-functionalized substrate in the this compound solution.
-
Allow the reaction to proceed at room temperature or 37°C for 1-12 hours. Reaction times are dependent on the specific strained alkyne used and the desired level of surface functionalization.
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Wash the substrate extensively with the reaction solvent to remove any unreacted peptide.
-
Rinse with DI water.
-
-
Drying:
-
Dry the functionalized substrate under a stream of nitrogen or argon gas, or by lyophilization if appropriate for the substrate.
-
Store under sterile conditions if intended for cell culture applications.
-
Surface Characterization
To confirm the successful immobilization of this compound, the following surface analysis techniques are recommended:
-
Contact Angle Goniometry: A successful modification should result in a change in the surface's wettability. A hydrophilic peptide like this compound is expected to decrease the water contact angle, indicating a more hydrophilic surface.
-
X-ray Photoelectron Spectroscopy (XPS): This technique provides elemental and chemical state information of the surface. A high-resolution scan of the N 1s region should show a characteristic peak for the azide group (N₃) at approximately 404-405 eV (central nitrogen) and a larger peak around 400-401 eV (terminal nitrogens). After a successful click reaction, these peaks will be replaced by a new peak corresponding to the triazole ring nitrogen atoms.
Visualizations
Caption: Experimental workflow for surface modification using this compound.
Caption: Comparison of CuAAC and SPAAC reaction pathways for surface modification.
Caption: Hypothesized signaling pathways influenced by a Gly-Gly-Gly modified surface.
Discussion of Potential Biological Interactions
While specific signaling pathways activated by this compound modified surfaces have not been extensively studied, the presentation of a tri-glycine motif on a biomaterial surface can be expected to influence cellular behavior. Glycine is the smallest amino acid, and poly-glycine sequences are known for their flexibility. A surface coated with this peptide will present a hydrophilic and relatively inert interface to cells.
Studies on the interactions of short glycine peptides with model cell membranes suggest they tend to reside at the interface between the membrane and the aqueous environment. This localization could influence the presentation of cell surface receptors, such as integrins, which are crucial for mediating cell adhesion, proliferation, and differentiation. Furthermore, glycine itself has been shown to have modulatory effects on various non-neuronal cells, including immune cells, by interacting with glycine receptors and influencing ion channel activity. Therefore, it is plausible that a high density of surface-tethered glycine could modulate local ion concentrations and receptor availability, thereby influencing downstream signaling pathways that regulate cell fate. However, further research is needed to elucidate the specific molecular mechanisms involved.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing N3-Gly-Gly-Gly-OH Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on optimizing reaction conditions involving N3-Gly-Gly-Gly-OH, a versatile tri-glycine azide linker used for bioconjugation via "click chemistry."[1] Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical reagent that consists of a tri-glycine peptide backbone with a terminal azide (N3) group and a C-terminal carboxylic acid (-OH).[1] Its primary application is as a linker in bioconjugation. The azide group serves as a reactive handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This allows for the covalent attachment of this linker to molecules containing an alkyne group, facilitating the synthesis of more complex biomolecules like antibody-drug conjugates (ADCs).
Q2: What are the main challenges when incorporating this compound into a larger molecule?
A2: The primary challenges include ensuring the stability of the azide group throughout the synthesis, achieving complete coupling reactions, preventing aggregation of the growing peptide chain, and effectively purifying the final product. The azide group can be sensitive to certain reagents, particularly reducing agents. Incomplete coupling can lead to deletion sequences, while aggregation can result in low yields and difficult purification.
Q3: Is the azide group in this compound stable under standard peptide synthesis conditions?
A3: The azide functional group is generally stable under the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS), including repeated cycles of Fmoc deprotection with piperidine and coupling reactions.[2][3] However, the azide group is susceptible to reduction to an amine (-NH2) during the final cleavage from the solid support, especially when using thiol-based scavengers like ethanedithiol (EDT).
Q4: How can I monitor the success of the coupling reaction with this compound?
A4: The completion of the coupling reaction can be monitored using qualitative tests that detect the presence of free primary amines on the resin. The Kaiser test or the 2,4,6-trinitrobenzenesulfonic acid (TNBS) test are commonly used for this purpose. A negative test result (e.g., yellow beads for the Kaiser test) indicates that the coupling reaction is complete.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and handling of this compound and its derivatives.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Symptom: Mass spectrometry or HPLC analysis of the crude product shows a significant amount of starting material or deletion sequences where the this compound unit was to be incorporated. A positive Kaiser test result after the coupling step also indicates incomplete reaction.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution | Supporting Evidence/Rationale |
| Steric Hindrance | The glycine residues should minimize steric hindrance, but the preceding amino acid or the resin state could be a factor. | - |
| Poor Monomer Solubility | The this compound may not be fully dissolved in the coupling solvent, leading to a lower effective concentration. | Ensure the reagent is fully dissolved before adding it to the reaction vessel. Consider switching to a solvent with better solubilizing properties like N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF). |
| Insufficient Activation/Coupling Time | The activation of the carboxylic acid or the coupling reaction itself may not have gone to completion. | Extend the coupling time (e.g., to 2-4 hours). Consider performing a double coupling, where a second fresh solution of activated this compound is added after the first coupling. |
| Inefficient Coupling Reagent | The chosen coupling reagent may not be potent enough for the specific sequence. | Use a more efficient coupling reagent such as HATU, HCTU, or COMU. Adding additives like HOBt or HOAt can also improve efficiency and reduce side reactions. |
| Peptide Aggregation | The growing peptide chain on the solid support may be aggregating, preventing access of the reagents. | Switch to a resin with a lower loading capacity to increase the distance between peptide chains. Consider using solvents known to disrupt aggregation, such as a mixture of DMF and DMSO. |
Issue 2: Loss of Azide Functionality (Reduction to Amine)
Symptom: Mass spectrometry analysis of the crude product shows a significant peak corresponding to the mass of the peptide with an amine group (-NH2) instead of the expected azide group (-N3). This corresponds to a mass difference of -26 Da.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution | Supporting Evidence/Rationale |
| Incompatible Scavengers during Cleavage | Thiol-based scavengers, such as ethanedithiol (EDT), are known to reduce azides to amines during TFA-mediated cleavage. | Avoid using EDT. Dithiothreitol (DTT) is a more suitable thioscavenger that minimizes azide reduction, although some reduction may still occur. |
| Prolonged Cleavage Time or Elevated Temperature | Extended exposure to the cleavage cocktail can increase the likelihood of side reactions, including azide reduction. | Optimize the cleavage conditions by reducing the cleavage time and temperature to the minimum required for complete deprotection and release from the resin. |
Issue 3: Aggregation During Synthesis
Symptom: Poor resin swelling, slow or incomplete coupling and deprotection steps (confirmed by colorimetric tests), and a complex mixture of truncated sequences in the crude product upon HPLC analysis.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution | Supporting Evidence/Rationale |
| High Resin Loading | High loading capacity resins can lead to intermolecular aggregation of the growing peptide chains. | Use a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g). Polyethylene glycol (PEG)-based resins (e.g., TentaGel) can also improve solvation. |
| Solvent Choice | The solvent may not be optimal for preventing secondary structure formation and aggregation. | Switch from DMF to NMP, which can be more effective at solvating aggregating sequences. Using mixed solvents like DMSO/DMF can also be beneficial. |
| Reaction Temperature | Standard room temperature synthesis may not be sufficient to overcome aggregation. | Increase the reaction temperature during coupling to 35-50°C to disrupt secondary structures. This should be done cautiously as it can increase the rate of side reactions. |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) for Incorporating this compound
This protocol outlines a manual procedure for incorporating this compound into a peptide sequence on a solid support using Fmoc chemistry.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a fritted syringe or reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Perform this step twice: once for 5 minutes and a second time for 20 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.
-
Coupling of this compound:
-
Prepare a solution of this compound (3 equivalents relative to the resin loading) in NMP.
-
In a separate vial, pre-activate the this compound with a coupling reagent like HATU (2.9 equivalents) and a base such as DIPEA (6 equivalents) for 2-3 minutes.
-
Add the activated monomer solution to the resin and agitate for 2 hours.
-
Monitor the reaction completion using the Kaiser test. If the test is positive, a second coupling may be necessary.
-
-
Washing: Wash the resin with NMP (5-7 times).
-
Capping (Optional but Recommended): Treat the resin with a capping solution (e.g., 5% acetic anhydride and 6% 2,6-lutidine in NMP) for 5 minutes to block any unreacted amino groups.
-
Washing: Wash the resin with NMP (5-7 times).
-
Chain Elongation: Repeat steps 2-7 for each subsequent amino acid to be added to the peptide chain.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin.
-
Precipitation and Purification: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether. Pellet the peptide by centrifugation, wash with cold ether, and then purify by RP-HPLC.
Visualizations
Caption: General workflow for solid-phase synthesis incorporating this compound.
Caption: Troubleshooting decision tree for this compound synthesis issues.
References
Technical Support Center: Troubleshooting Low Yield in Click Chemistry Reactions
Welcome to the technical support center for click chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions and to optimize reaction conditions for improved yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may be encountered during your experiments, providing potential causes and solutions in a direct question-and-answer format.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Question 1: My CuAAC reaction has a very low yield or is not working at all. What are the common causes?
Answer: Low or no yield in a CuAAC reaction can stem from several factors, primarily related to the catalyst's activity, the integrity of the reactants, and the reaction conditions. Here is a step-by-step troubleshooting guide:
-
Catalyst Inactivation: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[][2]
-
Solution: Ensure your reaction is protected from oxygen. While not always essential for robust reactions, deoxygenating your solvent by bubbling with nitrogen or argon can be beneficial, especially for slow reactions or when using low catalyst concentrations.[3] Capping the reaction vessel is a simple and effective measure to minimize oxygen exposure.[][4] The use of a reducing agent, most commonly sodium ascorbate, is critical to regenerate Cu(I) from any oxidized copper species. Always use a freshly prepared solution of sodium ascorbate, as it can degrade over time.
-
-
Degraded Reactants: Azides can be sensitive to light and heat, and alkynes can also degrade over time.
-
Solution: Check the purity of your azide and alkyne starting materials. If necessary, purify them before use. Store azides protected from light.
-
-
Incorrect Stoichiometry: While a 1:1 stoichiometry is theoretical, it may not always be optimal.
-
Solution: Using a slight excess (1.1-1.5 equivalents) of the more accessible or less precious reactant can help drive the reaction to completion.
-
-
Poor Solubility: If reactants are not fully dissolved, the reaction will be slow or incomplete.
-
Solution: Use a co-solvent system to ensure all reactants are in solution. Common solvent systems include DMSO/water, DMF/water, or t-BuOH/water mixtures.
-
Question 2: What is the role of the ligand in a CuAAC reaction, and how does it affect the yield?
Answer: The ligand plays a crucial role in a successful CuAAC reaction by:
-
Stabilizing the Cu(I) catalyst: The ligand protects the Cu(I) from oxidation and disproportionation, thereby maintaining the concentration of the active catalytic species.
-
Accelerating the reaction: Ligands can enhance the catalytic activity of the copper center, leading to faster reaction rates and higher yields.
-
Preventing side reactions: A suitable ligand can help suppress undesired pathways like Glaser coupling (homodimerization of the alkyne).
For reactions in aqueous or mixed aqueous/organic solvents, a water-soluble ligand like THPTA is recommended. For reactions in organic solvents, TBTA is a common choice. The ligand-to-copper ratio is also important, with a 2:1 or even 5:1 ratio often recommended to effectively stabilize the Cu(I) catalyst.
Question 3: I'm observing unexpected byproducts in my CuAAC reaction. What are the likely side reactions?
Answer: The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling. This is promoted by the presence of Cu(II) and oxygen.
-
Minimization Strategies:
-
Ensure a sufficient excess of the reducing agent (e.g., sodium ascorbate) to keep the copper in the +1 oxidation state.
-
Minimize the exposure of the reaction to oxygen.
-
The use of an appropriate ligand can also help to suppress this side reaction.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Question 4: My SPAAC reaction is very slow or giving a low yield. What could be the problem?
Answer: While SPAAC reactions are catalyst-free, their success is highly dependent on the reactants' intrinsic properties and the reaction conditions.
-
Slow Reaction Kinetics: The reactivity of the cyclooctyne is the primary driver of the SPAAC reaction.
-
Solution: If the reaction is slow, consider switching to a more reactive cyclooctyne derivative. The reactivity is influenced by the ring strain and electronic effects. For example, DBCO and BCN are commonly used cyclooctynes with good reactivity and stability. Increasing the concentration of the reactants or the reaction temperature (if the molecules are stable) can also increase the reaction rate.
-
-
Steric Hindrance: Bulky substituents on either the azide or the cyclooctyne can significantly impede the reaction by preventing the molecules from achieving the necessary orientation for the cycloaddition.
-
Solution: If steric hindrance is suspected, consider redesigning your reactants to include a longer linker between the bulky group and the reactive moiety. Using a less sterically demanding cyclooctyne can also be beneficial.
-
-
Reactant Instability: Highly reactive cyclooctynes can be unstable and may degrade upon storage or under certain reaction conditions.
-
Solution: Use freshly prepared or properly stored reagents. Store cyclooctyne derivatives under an inert atmosphere and protected from light. You can verify the integrity of your reagents by NMR or mass spectrometry.
-
-
Solubility Issues: As with CuAAC, poor solubility of either reactant will hinder the reaction.
-
Solution: Choose a solvent system in which both the azide and the cyclooctyne are fully soluble. For biological applications, aqueous buffers are common, and the addition of a co-solvent like DMSO or acetonitrile may be necessary. The use of cyclooctyne derivatives with solubilizing groups like PEGs can also improve aqueous solubility.
-
Question 5: Are there any common side reactions in SPAAC?
Answer: While SPAAC is generally very selective, some side reactions can occur, particularly in complex biological media.
-
Thiol-yne Reaction: Cyclooctynes can react with free thiols, such as cysteine residues in proteins.
-
Solution: If this is a concern, free thiols can be blocked by pre-treating the sample with an alkylating agent like iodoacetamide.
-
-
Azide Reduction: In the presence of certain reducing agents, such as TCEP, the azide functional group can be reduced, rendering it unreactive.
-
Solution: Avoid the use of reducing agents that are known to react with azides.
-
Data Presentation
Table 1: Recommended Reaction Conditions for CuAAC
| Parameter | Recommended Range/Value | Notes |
| Stoichiometry | 1:1 to 1:1.5 (Azide:Alkyne) | An excess of the less critical component can drive the reaction. |
| Copper Source | 1-10 mol% CuSO₄ | In situ reduction with sodium ascorbate is common. |
| Reducing Agent | 2-5 equivalents (relative to copper) | Use freshly prepared sodium ascorbate. |
| Ligand | 2-5 equivalents (relative to copper) | THPTA for aqueous media, TBTA for organic media. |
| Solvent | Water, t-BuOH/H₂O, DMSO/H₂O | Ensure all reactants are fully dissolved. |
| Temperature | Room Temperature to 60°C | Most reactions proceed well at room temperature. |
| pH | 4-7 | Optimal range for CuAAC reactions. |
Table 2: Comparison of Common Cyclooctynes in SPAAC
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO | ~0.1 - 0.9 | High reactivity and stability, widely used. |
| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.07 | Small, hydrophilic, and relatively stable with good reactivity. |
| Dibenzoazacyclooctyne | DIBAC | ~0.3 | High reactivity. |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general starting point. Optimization of reactant concentrations, catalyst loading, and reaction time may be necessary for specific substrates.
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Solvent (e.g., DMSO, t-BuOH/H₂O mixture)
Procedure:
-
Reactant Preparation: Dissolve the azide and alkyne in the chosen solvent system to the desired concentrations.
-
Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the ligand stock solution. A 1:5 volume ratio will give a 5:1 ligand-to-copper molar ratio. Allow this mixture to stand for a few minutes.
-
Reaction Setup: In the reaction vessel, combine the azide and alkyne solutions.
-
Initiation: Add the catalyst premix to the azide/alkyne mixture, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitoring: The reaction progress can be monitored by an appropriate analytical technique such as TLC, LC-MS, or HPLC.
-
Work-up and Purification: Once the reaction is complete, the copper catalyst can be removed by washing with an aqueous solution of EDTA. The product can then be purified by standard methods such as extraction and column chromatography.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general framework for a SPAAC reaction. Reaction times and concentrations will need to be optimized based on the specific cyclooctyne and azide being used.
Materials:
-
Azide-functionalized molecule
-
Cyclooctyne-functionalized molecule (e.g., DBCO, BCN)
-
Reaction buffer or solvent (e.g., PBS pH 7.4, DMSO)
Procedure:
-
Reactant Preparation: Dissolve the azide and cyclooctyne in the chosen solvent to their final concentrations.
-
Reaction Setup: Mix the azide and cyclooctyne solutions in the reaction vessel. A slight excess (1.5-5 fold) of one reactant is often used.
-
Incubation: Incubate the reaction at the desired temperature (typically room temperature to 37°C) for 2-24 hours.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, LC-MS, or NMR).
-
Purification: If necessary, the product can be purified by methods such as size-exclusion chromatography or dialysis, especially for bioconjugates.
Mandatory Visualization
Caption: The catalytic cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
Technical Support Center: Stability of the Azide Group During Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the azide functional group during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: How stable is the azide group under standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions?
A1: The azide functional group is generally stable under the standard conditions of Fmoc-based SPPS.[1][2] It is resistant to the basic conditions of Fmoc deprotection using piperidine and the acidic conditions of final cleavage from most resins using trifluoroacetic acid (TFA).[1][2] However, certain reagents, particularly thiol-based scavengers used during TFA cleavage, can lead to the reduction of the azide to an amine.[1]
Q2: What is the primary side reaction involving the azide group, and when does it occur?
A2: The most significant and common side reaction is the reduction of the azide group (-N₃) to a primary amine (-NH₂). This reduction predominantly occurs during the final cleavage and deprotection step, especially when thiol-containing scavengers are present in the TFA cleavage cocktail. This results in a mass difference of -26 Da (loss of N₂ and addition of 2H) in the final peptide product, which can be detected by mass spectrometry.
Q3: Which cleavage cocktail reagents are known to cause the reduction of the azide group?
A3: Thiol-based scavengers are the primary cause of azide reduction. Reagents such as 1,2-ethanedithiol (EDT) and dithiothreitol (DTT) can lead to significant reduction of the azide to an amine. While DTT is generally less reductive than EDT, both should be used with caution or avoided if the integrity of the azide group is critical.
Q4: Are there any recommended coupling reagents for incorporating azido-amino acids?
A4: For optimal results, it is recommended to use phosphonium- or aminium-based coupling reagents like PyBOP, HATU, or HBTU. Some sources suggest that HBTU or TBTU may lead to less favorable outcomes compared to PyBOP. It is always advisable to perform a test coupling to determine the most efficient reagent for your specific sequence.
Q5: Can the azide group participate in other side reactions besides reduction?
A5: While reduction to the amine is the most common issue, other side reactions are possible, though less frequent. Prolonged exposure to harsh conditions or incompatible reagents could lead to unforeseen modifications. One reported, but less common, side reaction is the conversion of the azide to a methylamine, which is hypothesized to occur via a Schmidt rearrangement involving t-butyl cations generated during side-chain deprotection.
Troubleshooting Guides
Issue 1: Mass spectrometry analysis shows a significant peak at [M-26] Da.
-
Observation: A peak corresponding to the desired peptide mass minus 26 Da is observed.
-
Probable Cause: The azide group has been reduced to a primary amine during the final cleavage and deprotection step.
-
Troubleshooting Steps:
-
Review Cleavage Cocktail: The most likely cause is the presence of a thiol-based scavenger, such as 1,2-ethanedithiol (EDT), in your TFA cleavage cocktail.
-
Select an Azide-Safe Cleavage Cocktail: For subsequent syntheses, use a cleavage cocktail that is known to be compatible with the azide group. A standard and effective cocktail is a mixture of TFA, water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).
-
Alternative Scavengers for Sensitive Residues: If your peptide contains sensitive residues like tryptophan (Trp) or methionine (Met) that typically require a thiol scavenger, consider the following:
-
Use dithiothreitol (DTT) as a less reductive alternative to EDT.
-
Employ a non-thiol scavenger cocktail. The combination of TIS and water is often sufficient to protect tryptophan. Thioanisole can also be included for additional protection.
-
-
Issue 2: Incomplete coupling of the azido-amino acid.
-
Observation: A positive Kaiser test or other monitoring method indicates an incomplete coupling reaction after the introduction of the azido-amino acid.
-
Probable Cause: Steric hindrance or aggregation of the peptide-resin may be inhibiting the coupling reaction. The chosen coupling reagent may not be sufficiently active for this specific incorporation.
-
Troubleshooting Steps:
-
Double Coupling: Perform a second coupling step to drive the reaction to completion.
-
Change Coupling Reagent: Switch to a more potent coupling reagent such as HATU or PyBOP.
-
Increase Reaction Time and/or Temperature: Extend the coupling time or slightly increase the temperature to improve coupling efficiency.
-
Use a Chaotropic Salt: For sequences prone to aggregation, the addition of a chaotropic salt like LiCl to the coupling reaction can help disrupt secondary structures.
-
Data Presentation
The choice of scavenger in the TFA cleavage cocktail has a significant impact on the stability of the azide group. The following table summarizes the percentage of azide reduction observed for different peptides when cleaved with various thiol scavengers.
| Thiol Scavenger | Peptide 1 (N-terminal Azide) | Peptide 2 (Internal Azide) | Peptide 3 (Hydrophobic Azide-Peptide) |
| EDT | High Reduction | High Reduction | High Reduction |
| DTT | Low Reduction | Low Reduction | Moderate Reduction |
| Thioanisole | Very Low Reduction | Very Low Reduction | Low Reduction |
Data is based on findings from Schneggenburger et al. (2010), where azide reduction was highly pronounced with EDT, while DTT and thioanisole were significantly safer options. The exact percentages can vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Azido-Amino Acid via Manual SPPS
This protocol outlines the manual synthesis of a peptide containing an azido-amino acid on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (or Fmoc-azido-amino acid) and 3-5 equivalents of HBTU in DMF.
-
Add 6-10 equivalents of N,N-diisopropylethylamine (DIPEA) to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
Protocol 2: Azide-Safe Peptide Cleavage and Deprotection
This protocol is designed to efficiently cleave a peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.
-
Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized Water (H₂O).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the peptide pellet under vacuum.
Mandatory Visualization
References
preventing reduction of azide in N3-Gly-Gly-Gly-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the prevention of azide reduction in N3-Gly-Gly-Gly-OH during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: How stable is the azide group in this compound during standard peptide synthesis?
A: The azide functional group is generally robust and stable under the standard basic conditions of Fmoc-deprotection (e.g., 20% piperidine in DMF) and the acidic conditions used for resin cleavage (e.g., high concentrations of trifluoroacetic acid - TFA).[1][2] However, certain reagents within the cleavage cocktail can lead to the unintended reduction of the azide group.[1]
Q2: What is the primary cause of azide reduction during the synthesis of azide-containing peptides?
A: The most common reason for the reduction of the azide group to a primary amine is the use of specific scavengers in the final TFA cleavage cocktail.[1] Thiol-based scavengers, in particular 1,2-ethanedithiol (EDT), are strong reducing agents in an acidic environment and can significantly reduce the azide group.[1]
Q3: Are all scavengers incompatible with azide-containing peptides?
A: No, the selection of the scavenger is crucial. While EDT is highly problematic, other scavengers demonstrate much better compatibility. Triisopropylsilane (TIS) is a widely used non-thiol scavenger for trapping carbocations and is generally considered safe for azides. If a thiol scavenger is necessary, dithiothreitol (DTT) has been shown to be a much safer option than EDT, causing significantly less reduction.
Q4: Is it possible to perform the cleavage without any scavengers?
A: This is strongly discouraged. Scavengers are vital for quenching reactive carbocations that are generated during the cleavage of side-chain protecting groups (e.g., from Trp, Met, Cys, Tyr). In the absence of scavengers, these carbocations can lead to significant side reactions, such as the re-alkylation of the peptide, which results in impure products. A minimal and safe scavenger cocktail for azides is a mixture of TFA, TIS, and water.
Q5: How can I detect if the azide group has been reduced?
A: Mass spectrometry (MS) analysis is the most direct method. If the azide group (-N3) has been reduced to a primary amine (-NH2), you will observe a peak corresponding to your desired peptide mass minus 26 Da. This mass difference is due to the loss of two nitrogen atoms (28 Da) and the addition of two hydrogen atoms (2 Da).
Troubleshooting Guide
Problem 1: Mass spectrometry analysis shows a significant peak at the desired mass minus 26 Da.
-
Diagnosis: This mass loss strongly indicates the reduction of the azide group (-N3) to a primary amine (-NH2).
-
Solution:
-
Review the composition of your cleavage cocktail. If you are using 1,2-ethanedithiol (EDT), this is the most likely cause.
-
Re-synthesize the peptide and use an azide-safe cleavage cocktail. A recommended cocktail is 95% TFA, 2.5% TIS, and 2.5% water. If a thiol scavenger is required, replace EDT with DTT.
-
Problem 2: I need to include a scavenger for a sensitive residue like Tryptophan (Trp), but I'm concerned about azide reduction.
-
Diagnosis: The indole side chain of tryptophan is highly susceptible to modification by carbocations during TFA cleavage, making a scavenger essential. While EDT is often used for this purpose, it will reduce the azide group.
-
Solution: Utilize a non-reductive scavenger cocktail. The combination of TIS and water is generally sufficient to protect tryptophan while preserving the integrity of the azide group.
Data Presentation
Table 1: Compatibility of Common Scavengers with Azide-Containing Peptides During TFA Cleavage
| Scavenger | Chemical Class | Azide Reduction Potential | Recommendation |
| 1,2-Ethanedithiol (EDT) | Thiol | High | Not Recommended |
| Dithiothreitol (DTT) | Thiol | Low | Safer Thiol Option |
| Thioanisole | Thiol | Low | Safer Thiol Option |
| Triisopropylsilane (TIS) | Silane | Very Low | Recommended |
Data is based on qualitative and comparative findings in the cited literature. The extent of reduction can vary based on cleavage time, temperature, and peptide sequence.
Experimental Protocols
Protocol 1: Azide-Safe Cleavage of this compound from Solid Support
This protocol is designed for the efficient cleavage of the peptide from the resin and removal of side-chain protecting groups while minimizing the risk of azide reduction.
Materials:
-
Peptide-bound resin
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O). Prepare fresh.
-
Diethylether (cold)
-
Centrifuge tubes
-
Nitrogen or Argon gas stream
Procedure:
-
Transfer the peptide-bound resin to a reaction vessel.
-
Add the freshly prepared azide-safe cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with gentle agitation for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or argon gas.
-
Proceed with purification (e.g., HPLC).
Protocol 2: On-Resin Diazotransfer to Introduce the Azide Group
This protocol can be used as an alternative to synthesizing the peptide with an azide-containing building block from the start. It involves converting a primary amine on the resin-bound peptide to an azide.
Materials:
-
Amine-containing peptide-bound resin (e.g., with a Lys or Orn residue)
-
Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)
-
Copper (II) sulfate (CuSO₄)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) / Water (H₂O) or Methanol (MeOH) / Dichloromethane (DCM) solvent mixture
Procedure:
-
Swell the amine-containing peptide-resin in the chosen solvent system.
-
Prepare the diazotransfer solution: Dissolve ISA·HCl (5 eq.), CuSO₄ (0.1 eq.), and DIPEA (10 eq.) in the solvent mixture.
-
Add the diazotransfer solution to the swelled resin.
-
Agitate the reaction mixture at room temperature for 8-12 hours.
-
Filter the resin and wash it extensively with DMF, DCM, and MeOH to remove all reagents.
-
Dry the resin. The peptide now contains an azide group at the desired position.
-
Proceed with the azide-safe cleavage protocol (Protocol 1).
Visualizations
Caption: Troubleshooting workflow for azide reduction.
Caption: Azide-safe peptide cleavage workflow.
References
Technical Support Center: CuAAC Reactions with N3-Gly-Gly-Gly-OH
Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving the azide-modified tripeptide, N3-Gly-Gly-Gly-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your CuAAC experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Copper Catalyst: The active catalyst is Cu(I), which can be readily oxidized to inactive Cu(II) by dissolved oxygen.[1] | - Use a freshly prepared solution of a Cu(I) salt (e.g., CuI, CuBr) or ensure efficient in situ reduction of a Cu(II) salt (e.g., CuSO₄) with a fresh solution of a reducing agent like sodium ascorbate.[1] - Degas all solutions (e.g., by sparging with argon or nitrogen) before adding the copper catalyst. |
| Insufficient Ligand: In the absence of a stabilizing ligand, Cu(I) is prone to oxidation and disproportionation.[1] | - Use a copper-stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) at a 1:1 to 5:1 ligand-to-copper ratio.[1] | |
| Poor Reagent Solubility: Incomplete dissolution of this compound or the alkyne partner hinders the reaction.[1] | - Ensure all reagents are fully dissolved. Use co-solvents like DMSO or DMF with aqueous buffers. Sonication may aid dissolution. | |
| Suboptimal pH: The reaction rate and stability of reactants can be pH-dependent. | - Maintain the reaction pH between 4 and 7 for optimal results. | |
| Copper Sequestration: The peptide or other components in a complex mixture may chelate the copper catalyst, making it unavailable for the reaction. | - Increase the concentration of the copper catalyst and ligand. - Consider adding a sacrificial metal ion like Zn(II) to bind to chelating agents. | |
| Significant Side Product Formation | Alkyne Homodimerization: Oxidative coupling of the terminal alkyne, promoted by Cu(II), forms a diyne byproduct. | - Maintain a high concentration of the reducing agent (sodium ascorbate) throughout the reaction. - Use a copper-stabilizing ligand (THPTA or TBTA) to protect Cu(I) from oxidation. |
| Peptide Degradation: Reactive oxygen species (ROS) generated during the reduction of Cu(II) by ascorbate can lead to oxidative damage of the peptide. | - Add a ROS scavenger, such as aminoguanidine, to the reaction mixture. - Minimize reaction time and avoid elevated temperatures. | |
| Reaction with Ascorbate Byproducts: Dehydroascorbate, an oxidation product of sodium ascorbate, can react with amino groups on other molecules in the reaction. | - Use a freshly prepared solution of sodium ascorbate. - Ensure an excess of the reducing agent to maintain a reducing environment. | |
| Difficulty in Product Purification | Copper Contamination: Residual copper can be difficult to remove and may interfere with downstream applications. | - After the reaction, wash the product with a copper-chelating solution, such as a dilute solution of EDTA or ammonium acetate. |
| Aggregation: Peptides, including the product, may aggregate, leading to purification challenges. | - Perform purification (e.g., HPLC) at an elevated temperature (e.g., 55-60 °C) to disrupt hydrogen bonds. - Adjust the pH of the mobile phase or add a denaturing agent like urea. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in a CuAAC reaction?
A1: The most prevalent side reactions are not specific to the this compound sequence but are common to peptide CuAAC reactions in general. These include:
-
Oxidative Homocoupling of the Alkyne: This leads to the formation of a diyne byproduct and is often observed as a compound with approximately double the mass of the starting alkyne. This is caused by the presence of Cu(II) and oxygen.
-
Oxidative Degradation of the Peptide: Reactive oxygen species (ROS) can be generated from the reaction of Cu(II) with the reducing agent (sodium ascorbate). These ROS can lead to the oxidation of amino acid residues, although glycine is relatively robust compared to residues like methionine, cysteine, tyrosine, and histidine.
-
Formation of Adducts with Ascorbate Byproducts: The oxidized form of ascorbate can potentially react with primary amines if other unprotected molecules are present.
Q2: Can the C-terminal carboxylic acid of this compound interfere with the CuAAC reaction?
A2: The C-terminal carboxylate is generally not expected to directly participate in the cycloaddition. However, it can potentially coordinate with the copper catalyst. This chelation could, in some instances, sequester the catalyst, potentially slowing down the reaction. Maintaining an optimal pH (typically between 4 and 7) and using a strong copper-coordinating ligand like THPTA or TBTA can help to mitigate such effects.
Q3: What is a standard protocol for a CuAAC reaction with this compound in solution?
A3: A typical starting protocol is as follows. Note that optimization of concentrations and reaction time may be necessary for your specific alkyne substrate.
Protocol: Solution-Phase CuAAC Reaction
-
Reagent Preparation:
-
Prepare stock solutions of your alkyne partner, this compound, copper(II) sulfate (CuSO₄), a copper-stabilizing ligand (e.g., THPTA), and sodium ascorbate.
-
Crucially, the sodium ascorbate solution should be made fresh immediately before use, as it degrades in the presence of oxygen.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound and the alkyne partner in a suitable solvent system (e.g., a mixture of buffer and DMSO). A slight excess (1.1 to 1.5 equivalents) of one reactant is often used.
-
-
Catalyst Addition:
-
In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of Cu:Ligand is often recommended.
-
Add the premixed catalyst solution to the main reaction tube.
-
-
Initiation and Incubation:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Close the tube to minimize oxygen exposure and mix gently (e.g., on a rotator) at room temperature.
-
Allow the reaction to proceed for 1-12 hours. Monitor progress using an appropriate analytical method like LC-MS.
-
-
Purification:
-
Once the reaction is complete, the product can be purified using standard techniques such as reverse-phase HPLC.
-
Q4: How can I monitor the progress of my CuAAC reaction?
A4: The most common methods for monitoring the reaction are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), often coupled as LC-MS. By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting materials (this compound and your alkyne) and the appearance of the desired triazole product.
Q5: Is it necessary to use a copper-stabilizing ligand?
A5: While not strictly essential for the reaction to proceed, using a copper-stabilizing ligand like THPTA or TBTA is highly recommended, especially when working with biomolecules like peptides. These ligands accelerate the reaction, protect the Cu(I) catalyst from oxidation (which reduces side reactions), and can prevent the copper from causing degradation to sensitive substrates.
Data Presentation
| Amino Acid Residue | Observed Oxidative Modification | Reported Extent of Oxidation (%) | Mitigation Strategy |
| Methionine | Sulfoxide formation | 5 - 90% | Use of ROS scavengers (e.g., aminoguanidine), degassing of solvents. |
| Cysteine | Disulfide formation, oxidation | 10 - 80% | Use of reducing agents, protecting groups, or anaerobic conditions. |
| Histidine | Oxidation (+16 Da) | 5 - 60% | Use of copper-stabilizing ligands (e.g., THPTA), control of pH. |
| Tyrosine | Dimerization, oxidation | 2 - 40% | Minimize exposure to light, use of antioxidants. |
| Tryptophan | Oxidation (+16, +32 Da) | 2 - 30% | Use of ROS scavengers, control of reaction time. |
| Glycine | Generally stable | < 1% | Standard good practice for CuAAC is sufficient. |
Data is representative and compiled from general findings on peptide oxidation in CuAAC reactions. Actual percentages will vary based on the specific peptide sequence and reaction conditions.
Visualizations
Experimental Workflow for Solution-Phase CuAAC
Caption: Standard workflow for a solution-phase CuAAC reaction.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
References
Technical Support Center: Enhancing Peptide Linker Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide linker solubility.
Troubleshooting Guide: My Peptide Linker Won't Dissolve
Low solubility of peptide linkers is a common hurdle in experimental workflows. This guide provides a systematic approach to tackle this issue.
Q1: I'm having difficulty dissolving my peptide linker. What are the initial steps?
A1: Before dissolving the entire sample, it is highly recommended to test the solubility of a small amount of the peptide to avoid potential loss of valuable material.[1] Always allow the lyophilized peptide to warm to room temperature in a desiccator before opening and weighing.[2]
For a systematic approach:
-
Start with Water: Attempt to dissolve a small amount of the peptide in sterile, distilled water. This is often successful for short peptides (fewer than five residues).[3][4]
-
Assess Net Charge: Determine the net charge of your peptide at neutral pH.
-
Assign a value of +1 to each basic residue (Arg, Lys, His) and the N-terminus.[5]
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.
-
Sum the values to get the net charge.
-
-
Choose an Appropriate Solvent System:
-
Basic Peptides (Net Positive Charge): If insoluble in water, try a dilute acidic solution, such as 10% acetic acid.
-
Acidic Peptides (Net Negative Charge): If insoluble in water, try a dilute basic solution, such as 0.1M ammonium bicarbonate or aqueous ammonia. Note: Avoid basic solutions if your peptide contains cysteine to prevent oxidation.
-
Neutral or Hydrophobic Peptides (Net Zero Charge or >50% hydrophobic residues): These often require a small amount of an organic solvent for initial solubilization. Recommended starting solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile. After the peptide dissolves in the organic solvent, slowly add the aqueous buffer of your choice while stirring. If your peptide contains Cys or Met, use DMF instead of DMSO to prevent oxidation.
-
Q2: I've dissolved my peptide in an organic solvent, but it precipitates when I add my aqueous buffer. What should I do?
A2: This indicates that the solubility limit of the peptide in the final aqueous solution has been exceeded. Here’s a workflow to address this:
-
Start Over: Lyophilize the peptide to remove the solvent.
-
Minimal Organic Solvent: Re-dissolve the peptide in the minimum amount of the organic solvent.
-
Slow Dropwise Addition: Add the concentrated peptide-organic solvent solution dropwise to the vigorously stirred aqueous buffer. This prevents localized high concentrations of the peptide that can lead to aggregation.
-
Consider a Different Co-solvent: If precipitation persists, try a different organic co-solvent.
-
Lower the Final Concentration: It may be necessary to work with a lower final concentration of the peptide in the aqueous buffer.
Q3: I've tried different solvents and my peptide still won't dissolve. What other techniques can I use?
A3: If solvent manipulation is insufficient, consider these physical methods:
-
Sonication: Brief periods of sonication can help break up aggregates and facilitate dissolution. It is advisable to cool the sample on ice between sonications to prevent heating and potential peptide degradation.
-
Gentle Warming: In some cases, gently warming the solution to less than 40°C can improve solubility. However, this should be done with caution to avoid degrading the peptide.
If these methods fail, you may need to consider chemical modification of the peptide linker itself, as detailed in the FAQs below.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting peptide linker solubility.
Frequently Asked Questions (FAQs)
Q4: How can I chemically modify my peptide linker to improve its solubility?
A4: Several chemical modifications can significantly enhance the solubility of a peptide linker:
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains is a widely used method to increase hydrophilicity and solubility. PEGylation can also improve the pharmacokinetic properties of the molecule.
-
Amino Acid Substitution: Replacing hydrophobic amino acids (e.g., Val, Leu, Ile) with hydrophilic or charged amino acids (e.g., Lys, Arg, Asp, Glu, Ser) can improve solubility.
-
Addition of Solubility-Enhancing Tags: Short, highly charged peptide sequences can be attached to the linker to increase its solubility. Poly-arginine (poly-Arg) and poly-lysine (poly-Lys) tags are commonly used for this purpose.
-
N-terminal Acetylation and C-terminal Amidation: These modifications can remove terminal charges, which in some cases can reduce aggregation and improve solubility, particularly for neutral peptides.
Q5: How much can I expect the solubility to increase with these modifications?
A5: The degree of solubility enhancement is dependent on the specific peptide linker and the modification used. However, some studies have shown significant improvements:
| Modification | Peptide System | Reported Solubility Increase |
| Poly-arginine Tag (C-terminal) | BPTI-22 (a model protein) | 6.2-fold for a six-arginine tag (C6R) |
| BPTI-22 (a model protein) | 4.8-fold for a five-arginine tag (C5R) | |
| Poly-lysine Tag (C-terminal) | BPTI-22 (a model protein) | 4.2-fold for a five-lysine tag (C5K) |
| PEGylation | Various Peptides and Proteins | Generally enhances solubility and reduces aggregation |
Q6: Are there any potential downsides to these chemical modifications?
A6: While beneficial for solubility, chemical modifications can have other effects:
-
Altered Biological Activity: The modification could sterically hinder the interaction of the peptide linker or its conjugate with its target.
-
Changes in Pharmacokinetics: While often desirable, altered pharmacokinetic profiles may not be suitable for all applications.
-
Increased Heterogeneity: The modification process can sometimes result in a heterogeneous mixture of products, which may require additional purification steps.
It is crucial to characterize the modified peptide linker thoroughly to ensure it retains its desired properties.
Experimental Protocols
Protocol 1: General Procedure for PEGylation of a Peptide Linker
This protocol describes a general method for conjugating a PEG linker to a peptide containing a primary amine (e.g., N-terminus or lysine side chain).
Materials:
-
Peptide linker with a primary amine
-
mPEG-NHS ester (or other amine-reactive PEG derivative)
-
Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Peptide Dissolution: Dissolve the peptide linker in the reaction buffer to a known concentration (e.g., 1-5 mg/mL).
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in the reaction buffer.
-
Conjugation Reaction: Add the PEG reagent to the peptide solution. A molar excess of the PEG reagent (e.g., 2-5 fold) is typically used.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring.
-
Quenching: Add the quenching solution to stop the reaction by consuming any unreacted PEG-NHS ester.
-
Purification: Purify the PEGylated peptide linker using RP-HPLC to separate it from unreacted peptide and excess PEG reagent.
-
Characterization: Confirm the identity and purity of the PEGylated peptide using techniques such as mass spectrometry.
Protocol 2: Solid-Phase Synthesis of a Poly-Arginine Tagged Peptide Linker
This protocol outlines the synthesis of a peptide linker with a C-terminal poly-arginine tag using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids (including Fmoc-Arg(Pbf)-OH)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin using the deprotection solution.
-
First Arginine Coupling: Couple the first Fmoc-Arg(Pbf)-OH to the resin using the coupling reagents and base.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for each subsequent arginine residue in the poly-Arg tag.
-
Peptide Linker Synthesis: Continue the SPPS cycles to synthesize the desired peptide linker sequence on top of the poly-Arg tag.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by RP-HPLC.
Signaling Pathways and Logical Relationships
Caption: Overview of strategies to address poor peptide linker solubility.
References
Technical Support Center: Solid-Phase Peptide Synthesis of Azide Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the solid-phase peptide synthesis (SPPS) of azide-containing peptides. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How stable is the azide functional group to standard Fmoc-SPPS conditions?
A1: The azide functional group is generally stable under the standard conditions of Fmoc-SPPS.[1] This includes repeated cycles of Fmoc deprotection using piperidine and coupling reactions with common activating agents like HBTU and HATU.[1] However, side reactions can occur, most notably during the final cleavage and deprotection step.[1]
Q2: What is the most common side reaction involving the azide group during SPPS?
A2: The most frequently observed side reaction is the reduction of the azide group (-N₃) to a primary amine (-NH₂) during the final trifluoroacetic acid (TFA) cleavage from the solid support.[1] This results in a mass decrease of 26 Da in the final peptide product, which can be detected by mass spectrometry.
Q3: Can the choice of scavengers in the TFA cleavage cocktail affect the stability of the azide group?
A3: Yes, the choice of scavengers is critical. Thiol-based scavengers, such as 1,2-ethanedithiol (EDT) and dithiothreitol (DTT), are known to cause significant reduction of the azide group to an amine.[1] It is crucial to use a cleavage cocktail with scavengers that are compatible with the azide functionality, such as triisopropylsilane (TIS) and water.
Q4: Are there any sequence-specific side reactions to be aware of when synthesizing azide peptides?
A4: While generally stable, there has been a report of azide ion elimination from peptides with an N-terminal α-azidoaspartate residue upon treatment with reagents commonly used for Fmoc group removal. This appears to be a sequence-specific issue and not a general side reaction for all azide-containing amino acids.
Q5: What are the primary methods for introducing an azide group into a peptide via SPPS?
A5: There are two main strategies for incorporating azide groups into peptides during SPPS:
-
Use of pre-synthesized azide-containing amino acids: Several amino acids with azide groups in their side chains are commercially available as Fmoc-protected derivatives (e.g., azidonorleucine, azidohomoalanine). This is a straightforward and widely used method for site-specific incorporation.
-
On-resin diazotransfer reaction: This method involves converting a primary amine (e.g., the side chain of lysine) to an azide group after the peptide has been assembled on the resin. Reagents like imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) can be used for this transformation.
Troubleshooting Guide
This guide addresses common problems encountered during the SPPS of azide peptides, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Peptide | Peptide Aggregation: Peptides with multiple hydrophobic or azide-bearing residues can aggregate on the resin, impeding reaction efficiency. | - Use a high-swelling resin (e.g., PEG-based resins). - Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids to disrupt secondary structures. - Perform couplings at elevated temperatures (if using a microwave peptide synthesizer). |
| Incomplete Coupling: Steric hindrance from the azide-containing amino acid or peptide aggregation can lead to incomplete coupling. | - Double couple the azide-containing amino acid. - Use a stronger coupling reagent such as HATU or COMU. - Monitor the coupling reaction using a qualitative test like the Kaiser test. | |
| Unexpected Mass in Final Product (-26 Da) | Azide Reduction During Cleavage: The azide group has been reduced to a primary amine. This is commonly caused by incompatible scavengers in the cleavage cocktail. | - Avoid thiol-based scavengers like EDT and DTT. - Use a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. |
| Multiple Peaks in HPLC Purification | Incomplete Deprotection: Some side-chain protecting groups may not be fully removed during cleavage. | - Increase the cleavage time to 3-4 hours. - Ensure the appropriate scavengers for other amino acids in the sequence are present (while being compatible with the azide). |
| Aspartimide Formation: If your sequence contains Asp, it can form a cyclic aspartimide intermediate, which can then reopen to form a mixture of α- and β-aspartyl peptides. | - For Asp-Gly or Asp-Ser sequences, consider using pseudoproline dipeptides to minimize this side reaction. | |
| No or Low Incorporation of Azide | Inefficient Diazotransfer (On-Resin Method): The on-resin conversion of an amine to an azide may be incomplete. | - Ensure the use of a reliable diazotransfer reagent like ISA·HCl. - Optimize reaction time and temperature for the diazotransfer step. - Confirm the complete removal of the amine side-chain protecting group (e.g., Mtt) before the diazotransfer reaction. |
Quantitative Data Summary
The composition of the cleavage cocktail significantly impacts the preservation of the azide group. The following table summarizes the percentage of azide reduction observed for a model peptide with different scavengers.
| Scavenger in TFA Cocktail | Percentage of Azide Reduction (%) | Reference |
| 1,2-ethanedithiol (EDT) | High | |
| Dithiothreitol (DTT) | Moderate to High | |
| Triisopropylsilane (TIS) | Minimal to None |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle for Azide Peptide Synthesis
This protocol outlines a single coupling cycle for incorporating an Fmoc-protected azide-containing amino acid.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve the Fmoc-protected azide-amino acid (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF. Add diisopropylethylamine (DIEA) (8 eq).
-
Add the coupling solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction with a Kaiser test. If the test is positive, continue coupling or perform a double coupling.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIEA in DMF for 10 minutes. Wash thoroughly with DMF and DCM.
Protocol 2: On-Resin Azidation of a Lysine Residue
This protocol describes the conversion of a lysine side-chain amine to an azide.
-
Peptide Synthesis: Synthesize the peptide on the resin using a lysine residue protected with an orthogonal protecting group, such as Mtt (4-methyltrityl).
-
Selective Deprotection of Lys(Mtt):
-
Wash the resin with DCM.
-
Treat the resin with a solution of 1-2% TFA in DCM for 10-15 minutes. Repeat until the yellow color of the trityl cation is no longer observed.
-
Wash the resin thoroughly with DCM, 10% DIEA in DMF, and DMF.
-
-
Diazotransfer Reaction:
-
Prepare a solution of imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) (5 eq) and copper (II) sulfate (0.1 eq) in a mixture of DMF and water.
-
Add the solution to the resin and agitate for 12-24 hours at room temperature.
-
Wash the resin extensively with water, DMF, and DCM.
-
-
Cleavage: Proceed with the final cleavage of the peptide from the resin.
Protocol 3: Cleavage of Azide Peptides from the Resin
This protocol is designed to minimize the reduction of the azide group during cleavage.
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate gently at room temperature for 2-3 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
-
Peptide Collection and Drying:
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice more.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 4: Characterization of Azide Peptides
Confirm the successful synthesis and integrity of the azide group using the following analytical techniques.
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the peptide.
-
Procedure: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) and analyze using ESI-MS or MALDI-TOF.
-
Expected Result: The observed mass should match the calculated mass of the azide-containing peptide. A peak at [M-28]⁺ corresponding to the loss of N₂ may also be observed.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the presence of the azide functional group.
-
Procedure: Analyze a small sample of the dried peptide.
-
Expected Result: A strong, sharp absorption band between 2100-2150 cm⁻¹ indicates the asymmetric stretch of the N=N=N bond in the azide group.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide detailed structural information and confirm the location of the azide group.
-
Procedure: Dissolve the peptide in a suitable deuterated solvent.
-
Expected Result: The proton (¹H) and carbon (¹³C) atoms adjacent to the azide group will have characteristic chemical shifts. For example, the α-proton to the azide typically appears in the 3.0 - 4.5 ppm range in the ¹H NMR spectrum.
-
Visualized Workflows and Relationships
Caption: Standard workflow for solid-phase synthesis of an azide peptide.
References
N3-Gly-Gly-Gly-OH storage and handling
A technical support center for N3-Gly-Gly-Gly-OH, a chemical reagent used by researchers, scientists, and drug development professionals. This guide provides frequently asked questions, detailed experimental protocols, and troubleshooting advice in a question-and-answer format to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a low-molecular-weight oligo-glycine molecule that contains an azide (-N3) group.[1] It serves as a key reagent in "click chemistry," a class of reactions known for their high efficiency, specificity, and simplicity.[2][3] Its primary use is to connect with molecules containing alkyne groups through either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2][4] This makes it valuable for linking together biomolecules such as proteins, nucleic acids, and lipids in various research and drug development applications.
Q2: How should I properly store this compound?
A2: Proper storage is crucial to maintain the stability and reactivity of the compound. Recommendations for the solid powder and dissolved stock solutions are summarized below.
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| Stock Solution | -80°C | Up to 6 months |
| -20°C | Up to 1 month | |
| (Data compiled from multiple sources for similar compounds) |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.
Q3: What are the key safety precautions for handling azide-containing compounds?
A3: While this compound itself is not classified as a hazardous substance, the azide group requires careful handling.
-
Avoid Acids : Never mix azides with acidic solutions, as this can generate hydrazoic acid, which is highly toxic and explosive.
-
Avoid Metals : Do not use metal utensils (e.g., spatulas) or allow contact with certain metals (like copper, lead, silver, or brass), especially in plumbing. Azides can form highly unstable and explosive metal azides.
-
Solvent Choice : Avoid using halogenated solvents like dichloromethane or chloroform as reaction media with azides.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Waste Disposal : Dispose of all waste containing sodium azide through a licensed hazardous waste disposal company, following institutional guidelines. Never pour azide-containing solutions down the drain.
Q4: What solvents can be used to dissolve this compound?
A4: Based on the properties of similar glycine peptides, this compound is expected to be soluble in water. For click chemistry reactions, it is often dissolved in aqueous buffers or a mixture of a buffer and an organic co-solvent like DMSO to ensure all reaction components remain in solution. If using water to prepare a stock solution, it is recommended to sterilize it by passing it through a 0.22 μm filter before use.
Q5: Is the azide group stable during standard solid-phase peptide synthesis (SPPS)?
A5: Generally, the azide group is robust and stable under the standard conditions used in Fmoc-based solid-phase peptide synthesis. This includes the mildly basic conditions for Fmoc deprotection (e.g., 20% piperidine in DMF) and the strongly acidic conditions of the final cleavage from the resin (e.g., high concentrations of trifluoroacetic acid, or TFA). However, caution is required when choosing scavengers for the cleavage cocktail, as some can reduce the azide group (see Troubleshooting section).
Experimental Protocols
Protocol: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a starting point for the conjugation of this compound to an alkyne-containing molecule in an aqueous solution. Concentrations and reaction times may require optimization for specific substrates.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Optional: Copper-stabilizing ligand (e.g., THPTA, TBTA)
-
Solvent: Deoxygenated buffer (e.g., phosphate buffer, pH 7.5) and/or a co-solvent like DMSO.
Methodology:
-
Reagent Preparation :
-
Prepare stock solutions of this compound and your alkyne partner in a suitable solvent (e.g., water or DMSO).
-
Prepare a stock solution of CuSO₄ in water (e.g., 50 mM).
-
Crucially, prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM) immediately before use , as it degrades rapidly in the presence of oxygen.
-
-
Reaction Setup :
-
In a reaction vessel, combine the this compound (e.g., 1.2 equivalents) and the alkyne-containing molecule (1 equivalent). Dilute with the chosen buffer/solvent system to achieve a final concentration typically in the range of 50 µM to 1 mM.
-
-
Catalyst Addition :
-
If using a ligand, pre-mix the CuSO₄ solution with the ligand solution (a 1:5 molar ratio of Cu:Ligand is often recommended) before adding it to the reaction mixture.
-
Add the CuSO₄ solution (or Cu-ligand complex) to the reaction mixture. A final concentration of 0.01 to 0.05 equivalents of copper is typical.
-
-
Reaction Initiation and Monitoring :
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Use a slight excess relative to the copper (e.g., 0.2 to 0.5 equivalents). The order of addition is important: add the ascorbate to the mixture of azide, alkyne, and Cu(II) salt to ensure rapid reduction to the active Cu(I) catalyst.
-
Allow the reaction to proceed at room temperature with gentle mixing for 1-12 hours.
-
Monitor the reaction progress using an appropriate analytical method, such as LC-MS or HPLC.
-
-
Purification :
-
Once the reaction is complete, remove the copper catalyst by washing with a solution of a chelating agent like EDTA or by using a copper-scavenging resin.
-
Purify the final product using a suitable method, most commonly reverse-phase HPLC (RP-HPLC).
-
Troubleshooting Guide
Q1: I am seeing low or no yield in my CuAAC reaction. What are the common causes and how can I fix this?
A1: Low or no product formation is a common issue that can often be resolved by systematically checking your reagents and conditions. The workflow below outlines a systematic approach to troubleshooting this problem.
Q2: My click reaction works one day but not the next. What causes this lack of reproducibility?
A2: Reproducibility issues in CuAAC reactions are common and often trace back to the catalyst system.
-
Oxygen Sensitivity : The active catalyst is Cu(I), which is highly sensitive to oxygen and can be oxidized to the inactive Cu(II) state. Ensure solvents are deoxygenated and always use freshly prepared sodium ascorbate solution to reduce any Cu(II) back to Cu(I).
-
Order of Addition : The order in which you add reagents can matter. A common, effective method is to mix the copper sulfate with a stabilizing ligand first, add this to the solution of azide and alkyne, and finally initiate the reaction by adding the fresh sodium ascorbate.
-
Copper Source : While various Cu(II) salts can be used (e.g., CuSO₄, Cu(OAc)₂), their purity and hydration state can vary, potentially affecting outcomes. Using a consistent, high-purity copper source is recommended.
Q3: I see significant byproducts in my final reaction mixture. What are they and how can I avoid them?
A3: A common byproduct in CuAAC reactions is the homodimerization of the alkyne partner, which is also a copper-catalyzed process.
-
Cause : This oxidative coupling occurs when there is insufficient reducing agent (sodium ascorbate) to keep the copper in the Cu(I) state, or in the presence of excess oxygen.
-
Solution : Ensure you are using a slight excess of fresh sodium ascorbate relative to the copper catalyst. Using a stabilizing ligand can also help suppress side reactions by protecting the Cu(I) catalyst.
Q4: I suspect my azide group was reduced to an amine during peptide cleavage. How can I prevent this?
A4: This is a known issue, particularly during the final TFA cleavage step in solid-phase peptide synthesis.
-
Cause : The primary cause is the use of certain scavengers in the cleavage cocktail. Thiol-based scavengers, especially 1,2-ethanedithiol (EDT), are strong reducing agents in acidic conditions and can convert the azide to a primary amine.
-
Solution : Use an "azide-safe" cleavage cocktail. A widely used and effective cocktail is a mixture of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS is a non-thiol scavenger that effectively quenches reactive carbocations without reducing the azide group. If a thiol scavenger is absolutely necessary (e.g., for peptides with multiple cysteine or methionine residues), dithiothreitol (DTT) has been shown to be a much safer alternative to EDT.
References
Technical Support Center: Catalyst Removal After CuAAC Reaction
Welcome to the technical support center for catalyst removal following Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful purification of your target molecules.
Troubleshooting Guide
Residual copper catalyst can interfere with downstream applications, exhibit cellular toxicity, and compromise the stability of your final product.[1][2][3] This guide addresses common issues encountered during the removal of copper catalysts from CuAAC reaction mixtures.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent blue or green color in the product after initial purification (e.g., chromatography or extraction).[4] | The triazole product may be chelating the copper, making it difficult to remove.[4] The initial purification method is not sufficiently effective for the amount of copper present. Copper has co-precipitated with the product. | Perform additional washes with a chelating agent solution (e.g., 0.5 M EDTA). Use a saturated aqueous solution of ammonium chloride or aqueous ammonia for washing. Employ a solid-phase scavenger resin with strong copper chelating properties. |
| Low product yield after purification. | The product may be partially soluble in the aqueous washing solutions. The product may be adsorbing to the solid support (silica, alumina, or chelating resin). The product may have precipitated along with the copper salts. | Minimize the volume of aqueous washes and use brine to reduce the solubility of the organic product in the aqueous phase. Before using a scavenger resin on a large scale, test a small sample to ensure the product is not retained. Optimize the pH during precipitation to selectively precipitate the copper salt. |
| Product degradation during copper removal. | Harsh pH conditions during extraction or precipitation. Oxidation of sensitive functional groups. | Use buffered solutions for extraction to maintain a neutral pH. Perform the purification steps under an inert atmosphere if the product is oxygen-sensitive. |
| Emulsion formation during liquid-liquid extraction. | High concentration of salts or surfactants in the reaction mixture. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Centrifuge the mixture to facilitate phase separation. Filter the mixture through a pad of Celite®. |
| Product is insoluble in common organic solvents, making extraction and purification difficult. | The product may be highly polar or polymeric. | If the product is a solid, purify by precipitation followed by washing the solid with a solvent in which the copper salts are soluble but the product is not. For water-soluble products, consider solid-phase extraction (SPE) or dialysis. |
| Scavenger resin is not effectively removing the copper catalyst. | Insufficient amount of scavenger resin was used. Poor mixing of the resin with the reaction mixture. Insufficient reaction time for the scavenger to bind the copper. | Use a 3-5 molar equivalent excess of the scavenger's functional groups relative to the initial amount of copper. Ensure vigorous stirring to maintain the resin in suspension. Increase the scavenging time or gently heat the mixture if the product is stable at higher temperatures. |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual copper from my click chemistry reaction?
A1: Residual copper can be problematic for several reasons. Copper ions can be toxic to cells, which is a major concern for biological applications and drug development. They can also interfere with downstream applications, such as fluorescence-based assays or subsequent catalytic transformations. Furthermore, the presence of copper can affect the stability and purity of the final product. For pharmaceutical applications, there are stringent limits on metal impurities.
Q2: What are the most common methods for removing copper catalysts?
A2: The most common methods for copper removal can be categorized as follows:
-
Chelation and Extraction: This involves using a chelating agent like EDTA in an aqueous solution to form a water-soluble complex with copper, which is then removed through liquid-liquid extraction.
-
Solid-Phase Scavenging: This method uses solid supports with chelating properties, such as functionalized silica gel or resins (e.g., SiliaMetS® Thiourea, QuadraSil MP), which bind the copper and are subsequently removed by filtration.
-
Precipitation: This involves inducing the precipitation of copper salts, which can then be separated by filtration.
-
Dialysis: This is a preferred method for purifying biomolecules and other macromolecules, where the product is retained within a dialysis membrane while smaller copper ions and chelators are diffused out.
-
Chromatography: Passing the crude product solution through a pad of silica gel, neutral alumina, or Celite® can effectively remove copper salts.
Q3: Which copper removal method is best for my application?
A3: The choice of method depends on several factors, including the properties of your product (solubility, stability), the scale of your reaction, and the required level of purity. The following flowchart provides a general guide for selecting an appropriate method.
Caption: A flowchart to guide the selection of an appropriate copper removal method.
Q4: How do I choose a suitable copper scavenger?
A4: Several types of solid-supported copper scavengers are available, often based on silica or polymer resins functionalized with groups that have a high affinity for copper, such as thiourea, mercaptopropyl, or other chelating moieties. SiliaMetS® Thiourea has been shown to be a highly effective scavenger for copper removal in CuAAC reactions. The choice of scavenger may depend on the solvent system and the nature of your product. It is advisable to consult the manufacturer's recommendations and, if necessary, perform a small-scale test to ensure compatibility with your specific reaction conditions and to confirm that your product does not bind to the scavenger.
Quantitative Data on Copper Removal Methods
The efficiency of copper removal can vary significantly between different methods. The following table summarizes typical performance data for common techniques.
| Method | Typical Residual Copper Level | Advantages | Disadvantages | Best Suited For |
| Liquid-Liquid Extraction with EDTA | < 50 ppm | Scalable, can be integrated into the reaction workup. | Can be labor-intensive, may require large volumes of solvent, and emulsion formation can be an issue. | General workup for organic-soluble small molecules. |
| Solid-Phase Scavenger Resins | < 5 ppm | High efficiency, simple filtration-based removal, can achieve very low copper levels. | The cost of the resin can be a factor for large-scale synthesis, and product adsorption to the resin is a possibility. | Applications requiring very high purity, such as pharmaceutical synthesis. |
| Precipitation (e.g., with Na₂S) | Variable | Can be effective for large-scale reactions. | Requires careful pH control; potential for product co-precipitation and the generation of hazardous byproducts (e.g., H₂S). | Large-scale reactions where other methods are not practical. |
| Dialysis | < 1 ppm | Very effective for removing copper and other small molecules from macromolecules, gentle on sensitive biomolecules. | Time-consuming, not suitable for small molecules. | Purification of proteins, nucleic acids, and other water-soluble polymers. |
Experimental Protocols
Protocol 1: Copper Removal by Liquid-Liquid Extraction with EDTA
This protocol is suitable for organic products that are soluble in a water-immiscible solvent.
Materials:
-
Crude CuAAC reaction mixture
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
0.5 M ethylenediaminetetraacetic acid (EDTA) solution, pH 8
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel and standard laboratory glassware
Procedure:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., 10 volumes of ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 0.5 M EDTA solution (pH 8) and shake vigorously for 1-2 minutes. The aqueous layer will often turn blue or green as it complexes with the copper.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the EDTA wash (steps 3-4) one to two more times, or until the aqueous layer is colorless.
-
Wash the organic layer with an equal volume of deionized water to remove any residual EDTA.
-
Wash the organic layer with an equal volume of brine to aid in drying.
-
Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent in vacuo to obtain the product.
Caption: Simplified diagram illustrating the chelation of a copper ion by EDTA.
Protocol 2: Copper Removal Using a Solid-Phase Scavenger Resin
This protocol is effective for achieving very low levels of residual copper and is suitable for products that are soluble in common organic solvents.
Materials:
-
Crude product containing residual copper, dissolved in a suitable solvent
-
Copper scavenger resin (e.g., QuadraSil MP, SiliaMetS® Thiourea)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
Procedure:
-
Dissolve the crude product in a suitable solvent.
-
Calculate the required amount of scavenger resin. A 3-5 molar equivalent excess of the scavenger's functional groups relative to the initial amount of copper is recommended.
-
Add the calculated amount of scavenger resin to the stirred solution of the crude product.
-
Stir the mixture at room temperature for 1-4 hours. The progress of copper removal can be monitored by observing the disappearance of color from the solution or by analytical methods.
-
Once the desired level of copper removal is achieved, filter the mixture to remove the scavenger resin.
-
Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrate and the washings, and concentrate in vacuo to obtain the purified product.
Protocol 3: Copper Removal from Biomolecules by Dialysis
This protocol is ideal for water-soluble polymers or biomolecules.
Materials:
-
Solution of the biomolecule after the CuAAC reaction
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Large beaker or container
-
Stir plate and stir bar
-
Dialysis buffer (e.g., phosphate-buffered saline, PBS)
-
EDTA
Procedure:
-
Prepare a large volume of dialysis buffer (e.g., 100-1000 times the volume of the sample) containing 10 mM EDTA.
-
Transfer the sample solution into the dialysis tubing and securely close both ends.
-
Place the sealed dialysis tubing into the beaker with the EDTA-containing buffer and stir gently.
-
Dialyze for 2-4 hours or overnight.
-
Change the buffer to fresh EDTA-containing buffer and continue to dialyze for another 2-4 hours.
-
Perform one or two final dialysis steps against the buffer without EDTA to remove the excess chelating agent.
-
Carefully recover the sample from the dialysis tubing. The resulting solution contains the purified biomolecule, free of copper and EDTA.
References
Validation & Comparative
Validating N3-Gly-Gly-Gly-OH Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise and efficient validation of molecular conjugations is a critical step in creating novel therapeutics, diagnostics, and research tools. N3-Gly-Gly-Gly-OH is a versatile linker featuring a terminal azide group, making it ideal for bioorthogonal "click" chemistry reactions.[1] This guide provides an objective comparison of mass spectrometry and other analytical techniques for confirming the successful incorporation of this compound onto a target molecule, supported by detailed experimental protocols.
Primary Validation Method: Mass Spectrometry
Mass spectrometry (MS) is the gold standard for confirming the covalent incorporation of this compound. It provides definitive evidence by detecting the precise mass increase corresponding to the linker. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are effective ionization techniques for this purpose.[2][3] Tandem mass spectrometry (MS/MS) can further validate the incorporation by providing fragmentation data that confirms the linker's presence and, in some cases, its site of attachment.
Key Quantitative Data for this compound Incorporation
The successful conjugation of this compound results in a predictable mass shift in the target molecule. The table below summarizes the key mass values for this linker.
| Parameter | Molecular Formula | Molecular Weight (Da) | Exact Mass (Da) | Note |
| This compound Linker | C6H9N5O4 | 215.17 | 215.0655 | The expected mass increase upon successful conjugation (after loss of H2O in an amide bond formation, for example).[1] |
| Azide Group (N3) | N3 | 42.02 | 42.0129 | The azide functional group is essential for click chemistry. |
| Tri-glycine Moiety | C6H9N1O4 | 175.15 | 175.0539 | Provides a flexible spacer. |
Experimental Protocol: LC-MS/MS for Validation
This protocol outlines a general procedure for validating the incorporation of this compound into a target protein or peptide via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To confirm the covalent attachment and determine the mass of the this compound-conjugated molecule.
1. Sample Preparation:
-
Conjugation Reaction: React the target molecule (e.g., an alkyne-modified protein) with this compound using a suitable click chemistry protocol (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC).[1]
-
Purification: Remove excess linker and reagents using an appropriate method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography.
-
Digestion (for large proteins): The purified conjugate can be digested into smaller peptides using an enzyme like trypsin. This allows for "bottom-up" proteomic analysis to identify the specific site of modification.
-
Final Preparation: Dissolve the purified conjugate or resulting peptide mixture in a solvent suitable for ESI-MS, typically a mixture of water and acetonitrile containing 0.1% formic acid.
2. LC-MS/MS Instrumentation and Parameters:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column suitable for peptide or protein separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-40% B over 30-60 minutes to elute the molecule of interest.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive ion mode is standard for peptides and proteins.
-
MS1 Scan: Acquire full scan mass spectra (MS1) over a relevant m/z range (e.g., 300-2000 m/z) to detect the precursor ion of the conjugated molecule.
-
MS/MS Fragmentation: Use data-dependent acquisition (DDA) to automatically select the most intense precursor ions for fragmentation. Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) are commonly used.
-
3. Data Analysis:
-
MS1 Analysis: Analyze the full scan spectrum to find the ion corresponding to the theoretical mass of the target molecule plus the mass of the incorporated this compound linker.
-
MS/MS Analysis: Use appropriate software to analyze the fragmentation spectra. Look for characteristic fragment ions (b- and y-ions for peptides) that confirm the amino acid sequence and the presence of the modification.
Visualizing the Workflow and Chemistry
Comparison with Alternative Validation Methods
While mass spectrometry is highly definitive, a multi-faceted approach using other analytical techniques can provide complementary information regarding purity, quantity, and the presence of the key azide functional group.
| Analytical Method | Information Provided | Throughput | Key Advantages | Key Limitations |
| Mass Spectrometry (MS) | Molecular weight confirmation, sequence verification (MS/MS). | High | High sensitivity and specificity; provides definitive mass evidence of incorporation. | May not distinguish isomers; can be destructive. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, separation of modified and unmodified molecules. | High | Excellent for determining purity and for quantification when standards are available. | Does not provide structural confirmation on its own; relies on retention time shifts which can be ambiguous. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation and conformational analysis. | Low | Provides detailed 3D structural information. | Requires larger sample amounts; complex data analysis; not ideal for very large molecules. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of the azide functional group. | High | Non-destructive; provides a characteristic signal for the azide group (~2100 cm⁻¹). | Not quantitative without standards; does not confirm the position of incorporation. |
References
A Comparative Guide to CuAAC and SPAAC for Peptide Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of peptides is paramount for applications ranging from in vitro assays to in vivo imaging and targeted drug delivery. "Click chemistry" has emerged as a powerful tool for bioconjugation, offering high yields and specificity.[1] Among the click reactions, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are the most prominent methods.[2][3]
This guide provides an objective comparison of CuAAC and SPAAC, presenting quantitative data, detailed experimental protocols, and visualizations to help researchers select the optimal method for their peptide labeling needs. The primary distinction lies in their core mechanism: CuAAC requires a copper(I) catalyst to join an azide and a terminal alkyne, whereas SPAAC is a catalyst-free reaction that uses a strained cyclooctyne to react with an azide.[4][5] This fundamental difference dictates their respective advantages in terms of reaction speed, biocompatibility, and application scope.
General Workflow for Peptide Labeling
The overall process for peptide labeling via click chemistry, whether using CuAAC or SPAAC, follows a consistent workflow. First, one of the reactive handles (an azide or an alkyne) is incorporated into the peptide sequence. The peptide is then reacted with a labeling molecule (such as a fluorophore or biotin) that contains the complementary reactive group.
Mechanism of Action
The choice between CuAAC and SPAAC is fundamentally a choice between a catalyzed and a non-catalyzed reaction system, each with its own mechanism for activating the alkyne component.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a robust and highly efficient reaction that uses a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide. This catalysis ensures the specific formation of a 1,4-disubstituted triazole ring, a stable and irreversible linkage that mimics the geometry of a native amide bond. The reaction is typically fast and high-yielding.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Developed to address the cytotoxicity concerns of the copper catalyst in CuAAC, SPAAC is a bioorthogonal reaction that proceeds without any metal catalyst. The reaction is driven by the high ring strain (~18 kcal/mol) of a cyclooctyne derivative, such as dibenzocyclooctyne (DBCO). This inherent strain lowers the activation energy, allowing the reaction to occur efficiently with an azide at physiological temperatures and pH, making it ideal for labeling in or on living cells.
Performance Comparison: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC involves a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative and qualitative differences to guide selection.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Required: Copper(I) | None |
| Biocompatibility | Lower due to copper cytotoxicity, which can be problematic for living systems. | High, as the absence of a metal catalyst makes it ideal for live-cell and in vivo applications. |
| Reaction Kinetics | Generally Faster: Second-order rate constants typically range from 1 to 100 M⁻¹s⁻¹. | Generally Slower: Rate constants are highly dependent on the cyclooctyne used, ranging from 10⁻³ to 1 M⁻¹s⁻¹. |
| Alkyne Reactant | Simple, stable, and readily available terminal alkynes. | Strained, more complex cyclooctynes (e.g., DBCO, BCN, DIBAC) that can be expensive. |
| Side Reactions | Potential for oxidative damage to biomolecules from reactive oxygen species generated by the catalyst system. | Cyclooctynes can be prone to side reactions if highly unstable, but generally very clean and bioorthogonal. |
| Primary Advantage | High reaction speed and use of simple, cost-effective reagents. | Exceptional biocompatibility and specificity within complex biological environments. |
| Common Applications | In vitro bioconjugation, material science, synthesis of peptide-drug conjugates, radiolabeling. | Live-cell imaging, in vivo labeling, surface modification of cells, studying dynamic biological processes. |
Experimental Protocols
Methodologies for CuAAC and SPAAC are well-established. Below are generalized protocols for labeling a peptide that has been pre-functionalized with either an alkyne (for CuAAC) or an azide (for SPAAC).
Protocol 1: CuAAC Labeling of an Alkyne-Modified Peptide
This protocol describes a typical procedure for the copper-catalyzed labeling of a peptide containing a terminal alkyne with an azide-functionalized fluorescent dye.
Materials:
-
Alkyne-modified peptide
-
Azide-functionalized label (e.g., dye, biotin)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (NaAsc)
-
Copper-stabilizing ligand (e.g., THPTA or TBTA)
-
Reaction Buffer (e.g., PBS, pH 7.4, or a DMSO/water mixture)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified peptide in the reaction buffer.
-
Prepare a stock solution of the azide-label in a compatible solvent (e.g., DMSO).
-
Prepare a fresh stock solution of CuSO₄ in water (e.g., 10 mM).
-
Prepare a fresh stock solution of Sodium Ascorbate in water (e.g., 50 mM).
-
If using a ligand, prepare a stock solution of the ligand (e.g., THPTA) in water.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the alkyne-peptide solution with the azide-label solution. A 1.5 to 10-fold molar excess of the label is often used.
-
Add the CuSO₄ solution to the mixture to a final concentration of 50-100 µM. If using a ligand, pre-mix the CuSO₄ and ligand before adding.
-
Vortex the mixture briefly.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of ~5-fold excess over the copper.
-
Flush the tube with an inert gas (e.g., argon or nitrogen) to minimize oxidation, then cap tightly.
-
Incubate the reaction at room temperature for 1-4 hours with stirring or gentle agitation.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using analytical techniques like LC-MS or HPLC.
-
Upon completion, the labeled peptide can be purified from excess reagents and catalyst using methods such as size-exclusion chromatography, dialysis, or HPLC.
-
Protocol 2: SPAAC Labeling of an Azide-Modified Peptide
This protocol outlines the copper-free labeling of an azide-modified peptide with a cyclooctyne-functionalized probe.
Materials:
-
Azide-modified peptide
-
Cyclooctyne-functionalized label (e.g., DBCO-dye)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the azide-modified peptide in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of the cyclooctyne-label in a biocompatible solvent like DMSO (e.g., 1-10 mM).
-
-
Reaction Assembly:
-
In a microcentrifuge tube, add the stock solution of the cyclooctyne-label to the azide-peptide solution. A 10 to 50-fold molar excess of the cyclooctyne probe is often recommended to ensure efficient labeling.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (ideally <5% v/v) to maintain peptide stability.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C.
-
Reaction times can vary from 1 to 24 hours, depending on the reactivity of the specific cyclooctyne and the concentration of reactants.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by SDS-PAGE (observing a molecular weight shift) or LC-MS.
-
Once the reaction is complete, purify the labeled peptide from the unreacted label using size-exclusion chromatography or dialysis to ensure it is ready for downstream applications.
-
Conclusion
Both CuAAC and SPAAC are powerful and versatile click chemistry reactions for peptide labeling. The optimal choice is dictated by the experimental context.
-
CuAAC is the preferred method for in vitro applications where speed, efficiency, and cost are primary concerns, and the potential for copper interference is minimal. Its robust nature and the use of simple, stable reactants make it a workhorse for routine bioconjugation and material synthesis.
-
SPAAC is the indispensable choice for applications involving sensitive biological systems, such as labeling peptides on or inside living cells, or for in vivo studies. Its superior biocompatibility, achieved by eliminating the toxic copper catalyst, ensures that biological processes are not perturbed, providing more reliable and meaningful data in complex environments.
By carefully considering the trade-offs between reaction kinetics and biocompatibility, researchers can confidently select the right click chemistry tool to advance their peptide-based research.
References
A Researcher's Guide to the Characterization of N3-Gly-Gly-Gly-OH Labeled Proteins
For researchers, scientists, and drug development professionals, the precise labeling and characterization of proteins are paramount for understanding complex biological processes and developing novel therapeutics. This guide provides a comprehensive comparison of protein labeling using the bioorthogonal handle N3-Gly-Gly-Gly-OH with other common quantitative proteomics techniques. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for your research needs.
Bioorthogonal labeling with small, abiotic functional groups like azides has emerged as a powerful tool for studying proteins in their native environment. The this compound tag, once incorporated into a protein, allows for highly specific covalent modification through "click chemistry," such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC). This enables the attachment of a wide range of reporter molecules, including fluorophores and biotin, for downstream analysis.
Comparative Analysis of Protein Labeling Methodologies
The selection of a protein labeling strategy depends on various factors, including the biological system, the desired level of multiplexing, and budget constraints. Below is a comparative overview of this compound labeling with established quantitative proteomics methods: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), and isobaric Tags for Relative and Absolute Quantitation (iTRAQ).
| Feature | This compound (Bioorthogonal Labeling) | SILAC (Metabolic Labeling) | iTRAQ/TMT (Isobaric Chemical Labeling) |
| Principle | Incorporation of an azide-containing amino acid followed by bioorthogonal click chemistry with a reporter molecule. | Metabolic incorporation of stable isotope-labeled amino acids into proteins in living cells. | Chemical labeling of peptides with isobaric tags after protein extraction and digestion. |
| Labeling Stage | In vivo (metabolic incorporation) or in vitro (chemical modification). | In vivo (metabolic). | In vitro (chemical, post-digestion). |
| Specificity | High, due to the bioorthogonal nature of the azide-alkyne reaction.[1][2] | High, relies on cellular protein synthesis machinery. | High, targets primary amines (N-terminus and lysine residues). |
| Multiplexing | Limited, typically requires different reporter tags for multiplexing. | Up to 3-plex (light, medium, heavy) in a single MS run.[3] | High, up to 18-plex with TMTpro reagents.[4] |
| Quantification | Primarily through reporter signal intensity (e.g., fluorescence) or MS1 signal of the reporter-tagged peptide. | MS1 precursor ion intensity ratios. | MS2 reporter ion intensity. |
| Labeling Efficiency | Click chemistry reactions are generally high-yielding.[5] CuAAC is generally more efficient than SPAAC for proteomic applications. | Near 100% incorporation is achievable with sufficient cell doublings. | Generally high and reproducible. |
| Impact on Protein | Minimal, the azide group is small. The reporter tag may have an impact depending on its size. | Minimal, isotopes do not significantly alter protein chemistry. | Can alter peptide fragmentation and may lead to ratio compression. |
| Sample Type | Versatile; applicable to cell culture, tissues, and purified proteins. | Primarily limited to actively dividing cells in culture. | Applicable to a wide range of sample types, including tissues and clinical samples. |
| Cost | Reagent costs can be moderate to high, depending on the reporter molecule. | Labeled amino acids and specialized media can be expensive. | Reagents are a significant cost, especially for higher plexing. |
| Key Advantages | Enables attachment of diverse functional reporters (fluorophores, biotin, etc.); high specificity. | High accuracy and precision as samples are mixed early in the workflow. | High multiplexing capability, increasing throughput. |
| Key Disadvantages | Requires introduction of the azide handle; potential for side reactions with some click chemistry reagents. | Limited to cell culture; lower throughput. | Ratio compression can affect accuracy; labeling occurs late in the workflow. |
Experimental Workflows and Protocols
Successful characterization of this compound labeled proteins relies on a series of well-defined experimental steps, from labeling to downstream analysis.
Workflow for labeling and characterization.
Protocol 1: Metabolic Labeling and Click Chemistry Reaction
This protocol describes the metabolic incorporation of this compound into cellular proteins followed by a click chemistry reaction with an alkyne-biotin reporter.
Materials:
-
Cell culture medium deficient in glycine
-
This compound
-
Dialyzed fetal bovine serum (FBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Alkyne-biotin
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
Procedure:
-
Metabolic Labeling:
-
Culture cells in complete medium to the desired confluency.
-
Replace the medium with glycine-deficient medium supplemented with this compound (final concentration 1-4 mM) and dialyzed FBS.
-
Incubate for 12-24 hours to allow for protein synthesis and incorporation of the azide-labeled amino acid.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
To 1 mg of protein lysate, add alkyne-biotin to a final concentration of 100 µM.
-
Add THPTA to a final concentration of 1 mM.
-
Add CuSO4 to a final concentration of 1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubate at room temperature for 1 hour with gentle rotation.
-
Protocol 2: SDS-PAGE and Western Blot Analysis
This protocol details the separation of biotin-labeled proteins by SDS-PAGE and their subsequent detection by Western blot.
Materials:
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
SDS-PAGE:
-
Add Laemmli sample buffer to the protein samples from the click chemistry reaction and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel. The addition of the biotin tag may cause a slight shift in the apparent molecular weight of the labeled protein.
-
-
Western Blot Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a standard wet or semi-dry transfer protocol.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a chemiluminescent substrate and visualize the signal using a suitable imaging system.
-
Protocol 3: Mass Spectrometry Analysis
For identification of labeled proteins and the site of modification, mass spectrometry is the gold standard.
Procedure:
-
Protein Enrichment (Optional but Recommended):
-
Incubate the biotin-labeled protein lysate with streptavidin-coated magnetic beads to enrich for labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead or In-Solution Digestion:
-
Elute the bound proteins or perform on-bead digestion with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data analysis should include searching for the mass of the this compound tag plus the mass of the triazole ring and the reporter group on glycine residues.
-
Comparative Signaling and Labeling Pathways
The choice of labeling strategy is intrinsically linked to the experimental question. The following diagrams illustrate the different points of intervention for each labeling method.
References
- 1. researchgate.net [researchgate.net]
- 2. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-proteomics.com [creative-proteomics.com]
- 4. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 5. pubs.acs.org [pubs.acs.org]
Assessing the Efficiency of Click Chemistry Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the ability to efficiently and specifically label biomolecules is paramount. Click chemistry has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility. This guide provides an objective comparison of click chemistry labeling with other alternatives, supported by experimental data, to aid in the selection of the optimal labeling strategy.
Comparing Bioconjugation Techniques
The choice of a bioconjugation technique depends on several factors, including the desired reaction speed, the stability of the final conjugate, and the biological environment in which the labeling will occur.[1] Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), its strain-promoted variant (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, offers significant advantages in terms of reaction kinetics.[2]
Quantitative Comparison of Reaction Kinetics
The efficiency of a bioconjugation reaction is often quantified by its second-order rate constant (k₂), which indicates how quickly the reactants are converted into the product.[2] The following table summarizes the typical rate constants for various click chemistry reactions and a common alternative, hydrazone ligation.
| Click Chemistry Reaction | Reactants | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| CuAAC | Terminal Alkyne + Azide | 10¹ - 10⁴[2] | Requires a copper(I) catalyst, which can be toxic to living cells. The reaction rate is influenced by the choice of copper source and ligands.[1] |
| SPAAC | Strained Alkyne + Azide | 10⁻³ - 1 | Catalyst-free, making it suitable for in vivo applications. The rate is highly dependent on the structure of the strained alkyne. |
| IEDDA | Diene (e.g., Tetrazine) + Dienophile (e.g., Alkene) | 1 - 10⁶ | Exhibits the fastest kinetics among common click chemistry reactions. |
| Hydrazone Ligation | Aldehyde/Ketone + Hydrazide/Hydrazine | ~10⁻³ - 10⁻² (uncatalyzed) | The reaction can be accelerated with catalysts like aniline. The resulting hydrazone bond can be reversible. |
Experimental Assessment of Labeling Efficiency
Several analytical techniques are available to quantify the efficiency of a bioconjugation reaction. The choice of method often depends on the specific characteristics of the biomolecule and the conjugated molecule. A key metric, especially for antibody-drug conjugates (ADCs), is the drug-to-antibody ratio (DAR) or degree of labeling (DOL), which represents the average number of molecules conjugated to a single biomolecule.
Common Analytical Techniques
| Analytical Technique | Principle | Advantages | Limitations |
| UV-Vis Spectrophotometry | Measures the absorbance of the bioconjugate at two different wavelengths—one for the biomolecule (e.g., 280 nm for proteins) and one for the conjugated molecule. The ratio of these absorbances is used to calculate the DOL/DAR. | Simple, rapid, and requires readily available equipment. | Requires that the conjugated molecule has a distinct absorbance peak from the biomolecule. Can be less accurate for complex mixtures. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their polarity. It can separate species with different levels of conjugation. The light and heavy chains of an antibody can be separated after reduction to determine the distribution of the conjugated drug. | High resolution and sensitivity. Can be coupled with mass spectrometry for more detailed characterization. | Can lead to protein denaturation due to the use of organic solvents. Requires specialized equipment and expertise. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the exact molecular weight of the bioconjugate, allowing for precise determination of the number of conjugated molecules. | High accuracy and can provide detailed structural information. | Requires specialized and expensive equipment. Data analysis can be complex. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size. Can be used to quantify the formation of aggregates or fragments. | Performed under non-denaturing conditions. | Does not directly measure the degree of labeling. |
| Western Blot-Based Assay | Involves the site-specific incorporation of an unnatural amino acid, followed by a bioorthogonal reaction with a tagged ligand. The resulting molecular weight shift is quantified by Western blot. | Enables the quantification of bioconjugation efficiency within live mammalian cells. Highly specific. | Requires genetic engineering to introduce the unnatural amino acid. The efficiency of the bioorthogonal reaction can influence the results. |
Experimental Protocols
Protocol 1: Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry
This protocol describes the determination of the DOL for a fluorescently labeled protein.
Materials:
-
Labeled protein solution in a suitable buffer (e.g., PBS)
-
Unlabeled protein solution (for blank)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Set the spectrophotometer to measure absorbance at 280 nm (for the protein) and the maximum absorbance wavelength (λ_max) of the fluorescent dye.
-
Use the buffer solution to zero the spectrophotometer.
-
Measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the λ_max of the dye (A_dye).
-
Calculate the concentration of the protein and the dye using the Beer-Lambert law (A = εcl), accounting for the contribution of the dye's absorbance at 280 nm.
-
Correction Factor (CF) = Absorbance of the dye at 280 nm / Absorbance of the dye at λ_max
-
Corrected A₂₈₀ = A₂₈₀ - (A_dye × CF)
-
Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)
-
Dye Concentration (M) = A_dye / (ε_dye × path length)
-
-
Calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for labeling an alkyne-containing biomolecule with an azide-functionalized reporter molecule.
Materials:
-
Alkyne-modified biomolecule in a suitable buffer
-
Azide-functionalized reporter molecule (e.g., fluorescent dye) stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction buffer (e.g., PBS)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.
-
Add the azide-functionalized reporter molecule to the desired final concentration (typically a molar excess).
-
Prepare a premix of CuSO₄ and THPTA ligand in a 1:5 molar ratio and add it to the reaction mixture. The final concentration of CuSO₄ is typically 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent reporter.
-
Purify the labeled biomolecule using an appropriate method, such as size-exclusion chromatography or dialysis, to remove excess reagents.
Visualizing Workflows
Diagrams can help to visualize the experimental processes and decision-making involved in assessing labeling efficiency.
Caption: General workflow for bioconjugation and efficiency assessment.
Caption: Decision tree for selecting a bioconjugation chemistry.
References
Enhancing Peptide Therapeutics: A Comparative Guide to Chemical Modifications
Comparison of Common Peptide Modification Strategies
The biological activity of a peptide can be significantly enhanced by various chemical modifications. These alterations can improve pharmacokinetic and pharmacodynamic properties, leading to better therapeutic outcomes. The following sections compare common strategies, including PEGylation, glycosylation, N-terminal acetylation, incorporation of unnatural amino acids, and cyclization.
Data Presentation: Impact of Modifications on Key Peptide Parameters
The following tables summarize the typical effects of different modification strategies on a peptide's stability, receptor binding affinity, and cell permeability. The data is representative and compiled from various studies to illustrate expected trends.
Table 1: Comparative Effects of Peptide Modifications on In Vitro Stability and Receptor Affinity
| Modification Strategy | Typical Change in Serum Half-Life (t½) | Receptor Binding Affinity (Kd/Ki) | Rationale for Change |
| Unmodified Peptide | Minutes | Baseline | Susceptible to rapid degradation by proteases. |
| PEGylation | Hours to Days (Significant Increase)[1][2] | Often Decreased[3] | The large hydrodynamic radius of PEG sterically hinders protease access and reduces renal clearance.[4][5] However, it can also sterically hinder binding to the target receptor. |
| Glycosylation | Increased | Variable (Can Increase or Decrease) | Carbohydrate moieties can protect against enzymatic degradation. They can also influence the peptide's conformation, potentially altering receptor affinity. |
| N-terminal Acetylation | Increased | Generally Unchanged | The acetyl group blocks degradation by N-terminal exopeptidases and can stabilize the peptide's structure. |
| Unnatural Amino Acids | Increased | Variable (Can be Enhanced) | Introduction of D-amino acids or other non-canonical residues can confer resistance to proteolysis. Specific side chains can be designed to optimize receptor interactions. |
| Cyclization | Significantly Increased | Often Increased | A constrained conformation reduces susceptibility to proteases and can lock the peptide into a bioactive conformation for stronger receptor binding. |
Table 2: Comparative Effects of Peptide Modifications on Cell Permeability
| Modification Strategy | Effect on Cell Permeability | Mechanism |
| Unmodified Peptide | Generally Low | High polarity and molecular weight often limit passive diffusion across cell membranes. |
| PEGylation | Generally Decreased | Increased molecular size hinders passive diffusion. |
| Glycosylation | Can be Increased | May facilitate active transport via glucose transporters on cell surfaces. |
| N-terminal Acetylation | Increased Hydrophobicity | Neutralizing the N-terminal positive charge increases hydrophobicity, which can favor membrane interaction. |
| Unnatural Amino Acids | Can be Increased | Incorporation of lipophilic or N-alkylated amino acids can enhance membrane permeability. |
| Cyclization | Can be Increased | Reduces the number of exposed polar groups and can favor a conformation that is more amenable to membrane crossing. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to conduct validation studies for modified peptides.
Protocol 1: Serum Stability Assay
Objective: To determine the half-life of a modified peptide in human serum.
Materials:
-
Test peptide and unmodified control peptide (stock solutions in DMSO)
-
Human serum (pooled, from a commercial source)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Precipitating agent (e.g., acetonitrile with 0.1% trifluoroacetic acid)
-
High-performance liquid chromatography (HPLC) system with a C18 column
Procedure:
-
Thaw human serum at 37°C and centrifuge to remove any lipids.
-
Dilute the test peptide to a final concentration (e.g., 100 µM) in pre-warmed human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
To precipitate serum proteins, add an equal volume of the precipitating agent to the aliquot.
-
Vortex the sample and incubate on ice for 15 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC to quantify the remaining intact peptide.
-
Calculate the percentage of remaining peptide at each time point relative to the 0-hour time point.
-
Determine the half-life by fitting the data to a one-phase exponential decay curve.
Protocol 2: Cell Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a modified peptide across an artificial membrane.
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate and acceptor plate)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Test peptide and controls
-
PBS or other suitable buffer
-
Plate reader for quantification
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Add the test peptide solution (at a known concentration) to the donor wells.
-
Add buffer to the acceptor wells of the acceptor plate.
-
Assemble the PAMPA sandwich by placing the donor plate into the acceptor plate.
-
Incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., HPLC-UV or a fluorogenic click reaction if the peptide is tagged).
-
Calculate the effective permeability coefficient (Pe) using the appropriate formula.
Protocol 3: Radioligand Displacement Assay
Objective: To determine the binding affinity (Ki) of a modified peptide to its receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand known to bind the receptor
-
Unlabeled test peptide at various concentrations
-
Binding buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors)
-
Glass fiber filters
-
Scintillation fluid and a scintillation counter
Procedure:
-
In a multi-well plate, add a fixed amount of cell membranes to each well.
-
Add a fixed concentration of the radiolabeled ligand to each well.
-
Add varying concentrations of the unlabeled test peptide to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand as a function of the test peptide concentration.
-
Calculate the IC50 (the concentration of test peptide that displaces 50% of the radiolabeled ligand) and then determine the Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts in the evaluation of modified peptides.
References
A Researcher's Guide to Glycine Linkers: A Comparative Analysis of Length and Performance
In the intricate world of protein engineering, the design of fusion proteins is a cornerstone for developing novel therapeutics, diagnostics, and research tools. The peptide linker, a sequence connecting two or more protein domains, is a critical component that can profoundly influence the stability, activity, and expression of the final construct. Among the various types, flexible linkers rich in glycine and serine residues are the most widely used. This guide provides an objective comparison of different lengths of glycine-based linkers, supported by experimental data, to aid researchers in their design and optimization efforts.
The Role and Properties of Glycine Linkers
Flexible linkers are typically composed of small, non-polar (glycine) or polar (serine, threonine) amino acids.[1] Glycine is particularly favored because its lack of a side chain provides a high degree of conformational flexibility, allowing the polypeptide backbone to access a wide range of dihedral angles.[2] The inclusion of serine or threonine residues enhances stability in aqueous solutions by forming hydrogen bonds with water, which can reduce unfavorable interactions between the linker and the protein domains.[3][4] The most common flexible linker sequence is (Gly-Gly-Gly-Gly-Ser)n, or (G4S)n, where the number of repeats (n) can be adjusted to achieve the desired length.[3]
The primary functions of these linkers are to:
-
Ensure Proper Folding: Provide sufficient spatial separation to allow individual domains to fold independently without interfering with each other.
-
Maintain Biological Activity: Allow for the necessary movement or interaction between domains, which is crucial for the function of constructs like single-chain variable fragments (scFv).
-
Improve Expression and Solubility: The hydrophilic nature of Gly-Ser linkers can enhance the overall solubility of the fusion protein.
However, the selection of an inappropriate linker can lead to misfolding, low expression yields, or impaired bioactivity.
Impact of Linker Length on Fusion Protein Performance
The length of the glycine linker is a crucial parameter that must be optimized for each specific fusion protein. The optimal length depends on the size, structure, and required interaction of the fused domains.
Protein Stability and Folding Kinetics
Linker length has a significant impact on the thermodynamic stability of a fusion protein. Studies on a single-chain Arc repressor, where two subunits were joined by linkers of varying lengths and compositions, revealed that stability is not a simple linear function of length. Equilibrium stability varied substantially, reaching a maximum for glycine-rich linkers containing 19 residues. This optimization arises from a balance between the folding and unfolding kinetics. While linkers must be long enough to span the distance between the connected domains (linkers of 11 residues or more were required for biological activity in the Arc repressor), excessive length or flexibility can be detrimental to stability.
Too much flexibility in a glycine-rich linker can be unfavorable; introducing some rigidity by replacing glycine with residues like alanine or serine can enhance stability. For the single-chain Arc repressor with a 19-residue linker, maximum stability was achieved when the randomized region contained 11 alanines and 5 glycines, or 7 serines and 9 glycines.
Table 1: Effect of Glycine-Rich Linker Length on the Stability of Single-Chain Arc Repressor
| Linker Length (Residues) | Biological Activity | Relative Stability (Equilibrium) | Reference |
|---|---|---|---|
| < 11 | Not Active | Low | |
| 11 | Active | Moderate | |
| 19 | Active | Maximum |
| > 19 | Active | Decreasing | |
This table summarizes findings from studies on single-chain Arc repressor, where stability peaked at a specific linker length.
Domain Separation and Flexibility
The primary role of a linker is to separate functional domains. The required separation distance is application-dependent. In some cases, close proximity and interaction are desired, while in others, complete independence is necessary. The flexibility of a linker can be quantified by its persistence length—a measure of stiffness.
Förster Resonance Energy Transfer (FRET) experiments have been used to measure the persistence lengths of various Gly-Ser linkers. These studies revealed that decreasing the glycine content increases the linker's stiffness (persistence length). While flexible linkers are effective for short distances (<60Å), they may not provide sufficient separation for domains that need to be further apart. In such cases, more rigid linkers, such as those with an α-helical structure (e.g., (EAAAK)n), may be more effective.
Table 2: Physicochemical Properties of Gly-Ser Linkers with Varying Glycine Content
| Linker Sequence Repeat | Glycine Content (%) | Persistence Length (Å) | Relative Stiffness | Reference |
|---|---|---|---|---|
| (G4S2)n | 66.7% | 3.7 | Most Flexible | |
| (G2S4)n / GSSGSS | 33.3% | 4.5 | Intermediate | |
| (GS5)n / GSSSSSS | 16.7% | 4.8 | Intermediate |
| (S6)n / SSSSSSS | 0% | 6.2 | Least Flexible | |
Data from FRET efficiency measurements on ECFP-Linker-EYFP fusion proteins. A higher persistence length indicates greater stiffness.
Biological Activity
The biological activity of a fusion protein is often directly tied to the linker's ability to correctly position the functional domains. For a circularly permuted E. coli dihydrofolate reductase (DHFR), researchers tested polyglycine linkers of two to six residues. They found that a linker length of five glycines was the most favorable for enzymatic activity, resulting in a Vmax that was about 20% that of the wild-type enzyme, while other properties like stability and substrate binding were comparable. This highlights the need for empirical testing to find the optimal linker length for a given application.
Experimental Design and Characterization
A systematic approach is required to identify the optimal linker for a new fusion protein. This typically involves creating a library of constructs with different linker lengths and compositions, followed by thorough characterization.
Key Experimental Protocols
Circular Dichroism (CD) Spectroscopy for Secondary Structure and Stability
CD spectroscopy is a rapid, non-destructive technique used to assess the secondary structure and folding properties of proteins.
-
Objective: To determine if the fusion protein is correctly folded and to measure its thermal stability.
-
Methodology:
-
Sample Preparation: Dialyze the purified protein into a suitable, non-absorbing buffer (e.g., 10-20 mM phosphate buffer). The protein concentration should be between 0.1 and 1.0 mg/mL.
-
Far-UV Spectrum Acquisition: Record the CD spectrum in the far-UV range (typically 190-250 nm) at a controlled temperature (e.g., 25°C) using a 1 mm pathlength cuvette. The resulting spectrum provides a signature of the protein's secondary structure (α-helix, β-sheet, random coil).
-
Thermal Denaturation: Monitor the change in the CD signal at a fixed wavelength (e.g., 222 nm for α-helical proteins) as the temperature is increased at a constant rate (e.g., 1°C/minute).
-
Data Analysis: Plot the CD signal against temperature. The resulting unfolding curve can be fitted to determine the melting temperature (Tm), which is the midpoint of the transition and a key indicator of thermal stability. A correctly folded protein should exhibit a cooperative unfolding transition.
-
Fluorescence Spectroscopy for Folding and Domain Separation
Fluorescence spectroscopy, particularly utilizing intrinsic tryptophan fluorescence or FRET, is a sensitive method to monitor protein folding and conformational changes.
-
Objective: To assess the tertiary structure and folding state of the protein and to measure the distance between domains.
-
Methodology (Intrinsic Fluorescence):
-
Sample Preparation: Prepare protein samples in a suitable buffer at various concentrations of a chemical denaturant (e.g., 0-8 M urea or 0-6 M guanidinium chloride).
-
Spectrum Acquisition: Excite the protein sample at 295 nm to selectively excite tryptophan residues. Record the fluorescence emission spectrum from 305 to 500 nm.
-
Data Analysis: The wavelength of maximum fluorescence emission (λmax) is sensitive to the local environment of the tryptophan residues. In a folded protein, tryptophans are often buried in the hydrophobic core (λmax ~330 nm), while in an unfolded state, they are exposed to the aqueous solvent (λmax ~350 nm). Plotting the change in λmax or fluorescence intensity against denaturant concentration provides information on the stability and folding pathway.
-
In Vivo Activity Assay (Cell-Based Reporter Assay)
The ultimate test of a fusion protein's design is its performance in a biologically relevant context. In vivo or cell-based assays are crucial for measuring functional activity.
-
Objective: To quantify the biological activity of the fusion protein in a cellular environment.
-
Methodology (Example: Decoy Receptor):
-
Cell Line and Plasmids: Use a reporter cell line where a specific signaling pathway is linked to the expression of a reporter gene (e.g., luciferase). Co-transfect cells with plasmids encoding the necessary components.
-
Experimental Setup: Plate the reporter cells and treat them with a known concentration of the signaling ligand in the presence of varying concentrations of the decoy receptor fusion protein (containing the linker variant). Include appropriate positive (ligand only) and negative (no ligand) controls.
-
Incubation and Lysis: Incubate the cells for a sufficient period to allow for signaling and reporter gene expression (e.g., 24-48 hours). Subsequently, lyse the cells to release the reporter enzyme.
-
Data Acquisition: Add the appropriate substrate (e.g., luciferin for luciferase) and measure the resulting signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Normalize the reporter signal to a control for cell viability (e.g., a co-transfected β-galactosidase reporter or a cell viability assay). Plot the normalized reporter activity against the concentration of the fusion protein to determine its inhibitory potency (e.g., IC50).
-
References
Safety Operating Guide
Proper Disposal of N3-Gly-Gly-Gly-OH: A Comprehensive Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of N3-Gly-Gly-Gly-OH, ensuring the safety of laboratory personnel and adherence to environmental regulations.
This document provides detailed procedures for the proper disposal of this compound, a tripeptide azide linker commonly used in click chemistry applications. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, the presence of an azide functional group necessitates careful handling and disposal to mitigate potential risks.[1] This guide is intended for researchers, scientists, and drug development professionals to ensure that disposal practices are conducted safely and in accordance with institutional and regulatory standards.
Key Safety and Handling Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves, when handling this compound in any form.
-
Work Area: Conduct all handling and disposal preparations within a certified chemical fume hood to minimize the risk of inhalation.
-
Avoid Incompatibilities: Azides can form highly explosive compounds when in contact with certain substances. Avoid contact with strong acids, strong oxidizing agents, strong reducing agents, and heavy metals.[1] Mixing with acidic waste can lead to the formation of highly toxic and explosive hydrazoic acid.
Quantitative Data Summary
While specific quantitative toxicity and environmental hazard data for this compound are not extensively available due to its non-hazardous classification, the following table summarizes its key physical and chemical properties.[1]
| Property | Value | Source |
| Molecular Formula | C10H15N7O6 | MedchemExpress SDS[1] |
| Molecular Weight | 329.27 g/mol | MedchemExpress SDS[1] |
| Appearance | White to off-white solid | General Observation |
| Solubility | Soluble in water | General Observation |
| Stability | Stable under recommended storage conditions. | MedchemExpress SDS |
| Hazard Classification | Not a hazardous substance or mixture. | MedchemExpress SDS |
Step-by-Step Disposal Procedures
The following protocols outline the recommended procedures for the disposal of solid this compound and contaminated laboratory waste.
Experimental Protocol: Disposal of Solid this compound
Objective: To safely containerize and label unused or expired solid this compound for disposal.
Materials:
-
Original container of this compound
-
Secondary, sealable, and clearly labeled plastic container (do not use a container with a metal cap)
-
Hazardous waste labels
Procedure:
-
Containerization: Place the original, sealed vial or container of this compound into a larger, sealable secondary plastic container. This provides an extra layer of protection against breakage and spillage.
-
Labeling: Affix a hazardous waste label to the outer container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The quantity of the waste
-
The date of accumulation
-
-
Storage: Store the labeled container in a designated hazardous waste accumulation area. This area should be cool, dry, and away from incompatible materials such as acids and metals.
-
Disposal Request: Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) department. Follow all institutional guidelines for waste manifest and pickup scheduling.
Experimental Protocol: Disposal of Contaminated Waste
Objective: To safely collect and dispose of laboratory consumables contaminated with this compound.
Materials:
-
Designated, sealable hazardous waste container (plastic)
-
Hazardous waste labels
Procedure:
-
Collection: Place all consumables contaminated with this compound, such as gloves, weigh boats, and paper towels, into a designated plastic hazardous waste container.
-
Segregation: Do not mix this waste stream with other laboratory waste, especially acidic waste.
-
Labeling: Clearly label the container as "Hazardous Waste: this compound Contaminated Debris." Include the date of accumulation.
-
Storage: Keep the container sealed and store it in the designated hazardous waste accumulation area.
-
Disposal: When the container is full or no longer in use, arrange for its disposal through your institution's EHS department.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling N3-Gly-Gly-Gly-OH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N3-Gly-Gly-Gly-OH. The following procedures detail personal protective equipment, operational handling, and disposal methods to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination.[1] The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Nitrile Gloves | Provides a barrier against skin contact and prevents contamination of the peptide. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Protects eyes from potential splashes during solution preparation or accidental dust exposure. |
| Body Protection | Laboratory Coat | Prevents contamination of personal clothing and protects against minor spills. |
| Respiratory Protection | Not generally required under normal use. | A dust mask or use of a fume hood is recommended when handling large quantities of the lyophilized powder to avoid inhalation. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling of this compound is critical to maintain its integrity and ensure accurate experimental results. Peptides are often supplied as lyophilized powders and can be hygroscopic.[2]
-
Acclimatization: Before opening, allow the sealed vial of lyophilized this compound to equilibrate to room temperature in a desiccator.[2] This prevents condensation from forming inside the vial, which can degrade the peptide.
-
Weighing: Quickly weigh the desired amount of the peptide in a clean, designated area. Minimize the time the vial is open to reduce moisture absorption.
-
Solubilization:
-
Based on its structure, this compound is expected to be soluble in water.
-
Use a sterile, high-purity solvent such as sterile distilled water.
-
Add the solvent slowly to the side of the vial, avoiding direct contact with the powder.
-
Gently swirl or vortex the vial to dissolve the peptide. If necessary, brief sonication can aid in dissolution.
-
-
Storage of Solutions:
-
For short-term storage, keep the peptide solution at 2-8°C.
-
For long-term storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Disposal Plan: Waste Management
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. As this compound is considered non-hazardous, the disposal procedure is straightforward.
-
Unused Solid Waste:
-
Solid, non-hazardous chemical waste can typically be disposed of in the regular laboratory trash.
-
Ensure that the waste container is clearly labeled and that the material is not mixed with hazardous waste.
-
-
Aqueous Solutions:
-
Small quantities of aqueous solutions of this compound can generally be disposed of down the sanitary sewer with copious amounts of water, provided it complies with local regulations.
-
-
Contaminated Materials:
-
Gloves, weighing paper, and other disposable materials that have come into contact with the peptide can be disposed of in the regular laboratory trash.
-
Empty vials should be rinsed with a suitable solvent, and the rinsate disposed of as aqueous waste. The clean, empty vial can then be discarded in the regular trash or glassware disposal box.
-
Experimental Workflow and Safety Protocol
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
